Technical Documentation Center

Oxazole-5-carboximidamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oxazole-5-carboximidamide

Core Science & Biosynthesis

Foundational

"physicochemical properties of substituted oxazole-5-carboxamides"

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Oxazole-5-Carboxamides Authored by: A Senior Application Scientist Introduction: The Oxazole-5-Carboxamide Scaffold in Modern Drug Discovery Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Oxazole-5-Carboxamides

Authored by: A Senior Application Scientist

Introduction: The Oxazole-5-Carboxamide Scaffold in Modern Drug Discovery

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold.[1][3] Numerous clinically successful drugs, such as the antibiotic Linezolid and the anti-inflammatory Oxaprozin, feature the oxazole core, demonstrating its therapeutic versatility.[1][2]

This guide focuses on a specific, highly adaptable subclass: substituted oxazole-5-carboxamides. This scaffold offers a trifecta of modifiable positions—the C2 and C4 positions of the oxazole ring and the amide moiety—providing medicinal chemists with a powerful platform for fine-tuning molecular properties. The strategic placement of the carboxamide at the C5 position creates a vector for establishing crucial hydrogen bonding interactions with biological targets, analogous to the role of this functional group in many known bioactive compounds.[4]

Understanding and optimizing the physicochemical properties of these molecules is not merely an academic exercise; it is a critical prerequisite for success in drug development.[5] Properties such as solubility, lipophilicity, and metabolic stability govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately determining whether a potent molecule can become a viable therapeutic agent.[6][7] This document provides a detailed exploration of these key physicochemical parameters, offering both theoretical grounding and practical, field-proven methodologies for their assessment.

Lipophilicity (LogP/LogD): Mastering Membrane Permeability

A. Theoretical Importance Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property in drug design. It dictates a compound's ability to cross cellular membranes, influences its binding to plasma proteins, and can significantly impact its interaction with metabolic enzymes and off-target proteins.[5] This property is typically quantified as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For orally administered drugs, a LogD in the range of 1-3 is often considered optimal for balancing membrane permeability with aqueous solubility.

B. Experimental Determination: The Shake-Flask Method (Self-Validating Protocol) The gold-standard "shake-flask" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

  • Objective: To determine the LogD value at a physiologically relevant pH (e.g., 7.4).

  • Rationale: This protocol ensures equilibrium is reached and that measurements are taken from both phases, providing a self-validating mass balance.

Step-by-Step Protocol:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) for 24 hours, then allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Compound Stock: Prepare a 10 mM stock solution of the oxazole-5-carboxamide test compound in a suitable solvent like DMSO.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock to achieve a final concentration that is detectable by the chosen analytical method (e.g., 100 µM).

  • Equilibration: Cap the vial and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve in each solvent is required for accurate quantification.

  • Calculation: LogD = log ( [Compound]octanol / [Compound]aqueous )

C. Structure-Property Relationships (SPR) For the oxazole-5-carboxamide scaffold, lipophilicity is readily modulated:

  • Amide Substituent: Introducing alkyl or aryl groups on the amide nitrogen will increase LogD. Conversely, incorporating polar groups like hydroxyls or morpholines will decrease it.

  • C2 Position: Aromatic or aliphatic substituents at the C2 position are common strategies to increase lipophilicity and explore interactions with hydrophobic pockets of a target protein.

  • Oxazole Core: The oxazole ring itself is a relatively non-polar heterocycle. Its contribution to LogP is less than that of a phenyl ring but greater than more polar heterocycles.

Aqueous Solubility: The Gateway to Absorption

A. Theoretical Importance A drug must be in solution to be absorbed from the gastrointestinal tract and to distribute throughout the body.[8] Poor aqueous solubility is a leading cause of compound attrition in drug development pipelines.[9] It is essential to measure both kinetic and thermodynamic solubility, as they provide different insights. Kinetic solubility reflects the concentration a compound can reach upon rapid dissolution from a solid (e.g., from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration of a saturated solution.

B. Experimental Determination: High-Throughput Kinetic Solubility Assay

  • Objective: To rapidly assess the solubility of multiple compounds in an aqueous buffer.

  • Rationale: This method mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It identifies compounds that may precipitate in aqueous assay media.

Step-by-Step Protocol:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of a 10 mM DMSO stock solution of each test compound to the corresponding wells in triplicate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Removal: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) via centrifugation or vacuum manifold to separate any precipitated compound.

  • Quantification: Transfer the clear filtrate to a new 96-well plate. Determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (to ensure no precipitation of standards).

  • Analysis: The measured concentration of the filtrate is the kinetic solubility.

C. Structure-Property Relationships (SPR)

  • Hydrogen Bonding: The carboxamide moiety is an excellent hydrogen bond donor and acceptor. The oxazole ring contains two hydrogen bond acceptors (N and O).[1] Substituents that introduce additional hydrogen bond donors/acceptors (e.g., alcohols, amines) will generally improve solubility.

  • Ionization: The oxazole ring is weakly basic (pKa of conjugate acid ≈ 0.8), so it is largely un-ionized at physiological pH.[10][11] Introducing a basic amine (e.g., a piperidine) on the amide substituent can dramatically increase solubility at lower pH values.

  • Crystal Packing: High melting point compounds often have poor solubility due to strong crystal lattice energy. Introducing conformational flexibility or "twisting" substituents can disrupt crystal packing and improve solubility.

Ionization Constant (pKa): The pH-Dependent Personality

A. Theoretical Importance The pKa of a molecule is the pH at which 50% of the species is in its ionized form. This property profoundly influences a compound's solubility, lipophilicity (LogD vs. LogP), membrane permeability, and binding to its biological target.[6] For oxazole-5-carboxamides, the key ionizable center is typically the nitrogen atom of the oxazole ring, which is weakly basic.[10][11] However, substituents can introduce acidic or more basic functional groups.

B. Experimental Determination: UV-Metric Titration

  • Objective: To determine the pKa of a compound by measuring changes in its UV absorbance as a function of pH.

  • Rationale: This method is highly sensitive, requires very little compound, and is suitable for high-throughput formats. It works well for compounds with a chromophore whose electronic environment changes upon ionization.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Compound Preparation: Prepare a stock solution of the test compound in methanol or water.

  • Titration: In a 96-well UV-transparent plate, add the compound to each buffer to a final concentration of ~50 µM.

  • Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (one that shows a significant change) against the pH. The data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa. Specialized software is typically used for this analysis.

C. Structure-Property Relationships (SPR)

  • Oxazole Basicity: The parent oxazole is very weakly basic.[11] Electron-donating groups at the C2 or C4 positions can slightly increase the basicity of the ring nitrogen, but it will almost always remain unprotonated at physiological pH.

  • Introduced Ionizable Groups: The most significant changes in pKa will come from substituents.

    • Basic Center: Adding a basic nitrogen (e.g., piperidine, morpholine) to the carboxamide tail will introduce a pKa in the physiological range (typically 7-9), significantly impacting solubility and LogD.

    • Acidic Center: Incorporating an acidic group like a carboxylic acid or a phenol will introduce an acidic pKa.

Integrated Physicochemical Profiling Workflow

A logical workflow is essential for efficiently characterizing new chemical entities. The following diagram illustrates an integrated approach for profiling substituted oxazole-5-carboxamides, combining computational predictions with tiered experimental validation.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In-Depth Characterization cluster_2 Tier 3: Pre-clinical Candidate Profile A Newly Synthesized Oxazole-5-Carboxamide Library B Computational Profiling (cLogP, pKa, PSA, Predicted Solubility) A->B C High-Throughput Assays (Kinetic Solubility, LogD @ pH 7.4) B->C Prioritize compounds with favorable predicted profiles D Thermodynamic Solubility (Shake-Flask Method) C->D Select promising hits E Full pKa Determination (Potentiometric or UV-metric) C->E F Chemical & Metabolic Stability (pH, Plasma, Microsomes) D->F G Comprehensive ADMET Profile (In vivo PK, etc.) F->G Select lead candidates

Caption: Integrated workflow for physicochemical profiling of novel oxazole-5-carboxamides.

Data Summary and Case Study

To illustrate the impact of substitution, consider the following hypothetical data for a series of oxazole-5-carboxamides.

Structure (R Group on Amide)cLogPKinetic Solubility (µM) @ pH 7.4Experimental LogD @ pH 7.4Dominant pKaMicrosomal Stability (% remaining @ 1 hr)
1. -CH₃1.81501.75~1.2 (Oxazole)85%
2. -Phenyl3.5153.48~1.1 (Oxazole)60%
3. -(CH₂)₂-OH1.5>2001.45~1.2 (Oxazole)90%
4. -(CH₂)₂-N-morpholine1.9>2000.5 (at pH 7.4)7.6 (Morpholine)75%

Analysis of Case Study Data:

  • Compound 1 vs. 2: Replacing a small methyl group with a phenyl group significantly increases lipophilicity (cLogP, LogD) and drastically reduces aqueous solubility, a classic trade-off. The increased lipophilicity also correlates with lower metabolic stability.

  • Compound 3: The addition of a hydroxyl group slightly lowers lipophilicity compared to the methyl analog but significantly boosts solubility due to its hydrogen bonding capacity.

  • Compound 4: Introducing a basic morpholine group has the most dramatic effect. While the cLogP is moderate, the basic pKa means the compound is significantly ionized at pH 7.4. This leads to a low LogD value and excellent aqueous solubility, demonstrating the powerful effect of ionization on physicochemical properties.

Conclusion

The substituted oxazole-5-carboxamide scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for precise modulation of key physicochemical properties that are essential for drug-like behavior. A successful drug discovery program hinges on a deep, causative understanding of how structural modifications impact these properties. By employing an integrated strategy of computational prediction, high-throughput screening, and detailed experimental characterization, research teams can navigate the complex multi-parameter optimization challenge. This holistic approach, grounded in the principles of medicinal chemistry, is the most effective way to unlock the full potential of this versatile scaffold and efficiently advance new drug candidates toward the clinic.

References

  • Slideshare. Physicochemical properties of drug. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Available from: [Link]

  • ResearchGate. Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

  • PMC. A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Available from: [Link]

  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]

  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • Bentham Science. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]

  • Journal of the Chilean Chemical Society. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Oxazole-5-Carboximidamide Analogues

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation and characterization of oxazole-5-carboximidamide analogues. This class of compounds holds significant interest in medicinal chemistry and drug development, making a thorough understanding of their analytical profiles crucial for researchers, scientists, and professionals in the field.[1][2][3] This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to analysis.

Introduction to Oxazole-5-Carboximidamides

The oxazole moiety is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, which is a common scaffold in many biologically active compounds.[2][3] When functionalized at the 5-position with a carboximidamide group, these analogues present a unique combination of structural features that are pivotal to their chemical reactivity and pharmacological activity. The carboximidamide group, also known as a guanidine isostere, can engage in various non-covalent interactions, making these compounds promising candidates for drug design.[3] Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of these molecules.[4][5][6]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns.[4][7] For oxazole-5-carboximidamide analogues, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) can be employed, depending on the analytical question.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI-MS): This is the preferred method for accurate mass determination and for analyzing polar, thermally labile molecules. It typically yields the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. ESI is less prone to in-source fragmentation, which is advantageous when the primary goal is to identify the parent ion.

  • Electron Ionization (EI-MS): EI is a higher-energy technique that induces extensive fragmentation.[7] While it may not always show a prominent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, aiding in structural elucidation.[7] The fragmentation patterns are influenced by the substituents on the oxazole ring and the carboximidamide group.[8][9]

Experimental Protocol: ESI-MS for Molecular Weight Determination
  • Sample Preparation: Dissolve approximately 1 mg of the oxazole-5-carboximidamide analogue in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be of high purity (LC-MS grade).

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.

Expected Fragmentation Patterns (EI-MS)

The fragmentation of the oxazole ring under EI conditions often involves characteristic losses.[10] For oxazole itself, the molecular ion is the base peak, and key fragments arise from the loss of HCN, CO, and H.[10] For substituted oxazoles, the fragmentation pathways are influenced by the nature and position of the substituents.[8][11][12]

A common fragmentation pathway for oxazole-5-carboximidamide analogues can be initiated by the cleavage of the bond between the oxazole ring and the carboximidamide group. The stability of the resulting fragments will dictate the major fragmentation pathways observed.

Fragmentation_Workflow Mol_Ion Molecular Ion [M]⁺ Frag1 [Oxazole-C≡N]⁺ Mol_Ion->Frag1 Cleavage of C-C bond Frag2 [Carboximidamide]⁺ Mol_Ion->Frag2 Cleavage of C-C bond Frag3 Loss of HCN Frag1->Frag3 Frag4 Loss of CO Frag1->Frag4

Caption: General EI-MS fragmentation workflow for oxazole-5-carboximidamide analogues.

Data Presentation: Key Mass Fragments
Fragment TypeExpected m/z RangeRationale
[M+H]⁺ (ESI) Calculated MW + 1.0078Protonated molecular ion, confirms molecular weight.
[M]⁺ (EI) Calculated MWMolecular ion, may be weak or absent depending on stability.
[Oxazole-CN]⁺ Varies with substitutionCleavage of the exocyclic C-C bond.
[Carboximidamide]⁺ Varies with substitutionCleavage of the exocyclic C-C bond.
Loss of HCN M⁺ - 27Characteristic fragmentation of the oxazole ring.[10]
Loss of CO M⁺ - 28Characteristic fragmentation of the oxazole ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] Both ¹H and ¹³C NMR are essential for characterizing oxazole-5-carboximidamide analogues.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the oxazole ring protons are characteristic.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts of the carbons in the oxazole ring and the carboximidamide group are diagnostic.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex analogues with multiple substituents. COSY establishes proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the analogue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain good resolution.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Analysis:

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

Expected Spectral Features

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For the oxazole ring, the heteroatoms (N and O) have a significant influence on the chemical shifts of the ring protons and carbons.

Caption: Core structure of oxazole-5-carboximidamide with key atoms labeled for NMR discussion.

Data Presentation: Typical Chemical Shift Ranges
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Oxazole H2 ~8.0-8.5~150-160The proton at C2 is typically the most downfield proton of the oxazole ring.
Oxazole H4 ~7.0-7.8~120-130The chemical shift is influenced by the substituent at C5.
Carboximidamide C -~155-165The amidine carbon is typically deshielded.
Carboximidamide NH/NH₂ Broad, ~5.0-9.0-These protons are exchangeable and often appear as broad signals. Their chemical shift is concentration and solvent-dependent.

Note: These are approximate ranges and can vary significantly based on substituents and solvent.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[14] For oxazole-5-carboximidamide analogues, IR spectroscopy is particularly useful for confirming the presence of the N-H and C=N bonds of the carboximidamide group and the characteristic vibrations of the oxazole ring.

Causality Behind Experimental Choices

The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.[15] By analyzing the absorption spectrum, one can identify the functional groups present. For our target molecules, the key vibrations to look for are the N-H stretches, C=N stretches, and the C=C and C-O stretches of the oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. If the sample is an oil, a thin film can be applied.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow start Place Sample on ATR Crystal background Acquire Background Spectrum start->background acquire Acquire Sample Spectrum background->acquire analyze Analyze Absorption Bands acquire->analyze assign Assign Functional Groups analyze->assign

Caption: A streamlined workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

Data Presentation: Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amidine) 3100-3500Medium to Strong, BroadOften appears as one or two bands. Broadening is due to hydrogen bonding.[14]
C=N Stretch (Amidine) 1640-1690Medium to StrongThis is a key absorption for the carboximidamide group.
C=N Stretch (Oxazole) 1550-1620MediumCharacteristic of the oxazole ring.
C=C Stretch (Oxazole) 1450-1550MediumCharacteristic of the oxazole ring.
C-O Stretch (Oxazole) 1020-1100StrongA strong band indicative of the ether linkage within the oxazole ring.[14]

Conclusion

The structural characterization of oxazole-5-carboximidamide analogues requires a multi-faceted spectroscopic approach. Mass spectrometry provides essential information on molecular weight and fragmentation, NMR spectroscopy offers a detailed map of the molecular structure, and IR spectroscopy quickly confirms the presence of key functional groups. By judiciously applying these techniques and understanding the principles behind them, researchers can confidently and accurately elucidate the structures of these medicinally important compounds. This guide provides a foundational framework for these analyses, emphasizing a self-validating system of protocols and data interpretation.

References

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate.
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC).
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed.

Sources

Foundational

An In-Depth Technical Guide to In Silico Modeling of Oxazole-5-Carboximidamide Interactions

Foreword The oxazole moiety, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique physicochemical properties often lead to fa...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The oxazole moiety, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles and potent pharmacological effects.[1] This guide delves into the computational methodologies that are pivotal in harnessing the therapeutic potential of a specific class of these compounds: Oxazole-5-carboximidamides. As we navigate the intricate world of in silico drug discovery, this document will serve as a technical companion for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale and scientific integrity that underpin them.

Introduction: The Therapeutic Promise of Oxazole-5-Carboximidamide

The oxazole ring system is a versatile scaffold in the design of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The addition of a carboximidamide group at the 5-position introduces a key pharmacophoric feature that can significantly influence molecular interactions and biological activity. Oxazole derivatives have been shown to target a variety of proteins implicated in cancer, such as STAT3, tubulin, and various protein kinases.[4]

The journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges, primarily related to pharmacokinetics and potential toxicity.[5] In silico modeling has emerged as an indispensable tool to navigate these challenges, offering a rapid and cost-effective means to predict the behavior of novel chemical entities and prioritize candidates for synthesis and experimental testing.[5] This guide will provide a comprehensive overview of the core in silico techniques applied to the study of Oxazole-5-carboximidamide interactions.

The In Silico Workflow: A Strategic Overview

A robust computational drug discovery pipeline is not a linear progression but an iterative cycle of prediction, analysis, and refinement. The following diagram illustrates a typical workflow for the in silico modeling of Oxazole-5-carboximidamide interactions.

In_Silico_Workflow TID Target Identification (e.g., Literature, Genomics) TV Target Validation (e.g., Experimental Data) TID->TV RP Receptor Preparation (PDB, Cleaning, Protonation) TV->RP LP Ligand Preparation (2D to 3D, Ionization) MDock Molecular Docking LP->MDock VS Virtual Screening MDock->VS Pharm Pharmacophore Modeling Pharm->VS MDSim Molecular Dynamics Simulation VS->MDSim FEP Free Energy Perturbation MDSim->FEP ADMET ADMET Profiling FEP->ADMET Synth Synthesis of Hits ADMET->Synth BioAssay Biological Assays Synth->BioAssay

Caption: A comprehensive workflow for the in silico modeling of drug candidates.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a cornerstone of structure-based drug design, allowing us to visualize and quantify the interactions between our Oxazole-5-carboximidamide derivatives and their biological targets at an atomic level.[6]

Causality Behind Methodological Choices

The choice of docking software (e.g., AutoDock, GOLD, HADDOCK) and scoring function is critical and should be guided by the nature of the binding site and the ligand.[7][8] For instance, if the binding site is known to be flexible, employing a docking protocol that allows for receptor side-chain flexibility is paramount.

Self-Validating Protocol: Molecular Docking

A robust docking protocol must include a re-docking step to validate its accuracy. This involves docking the co-crystallized ligand back into the active site of the receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Step-by-Step Molecular Docking Protocol (using AutoDock as an example):

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[9]

    • Remove water molecules and any non-essential co-factors.[7]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[10]

    • Save the prepared protein in the required format (e.g., PDBQT).

  • Ligand Preparation:

    • Generate the 3D structure of the Oxazole-5-carboximidamide derivative.

    • Minimize the energy of the ligand to obtain a stable conformation.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.[7]

  • Docking Execution:

    • Run the AutoDock program, specifying the prepared receptor, ligand, and grid parameter files.[6]

  • Analysis of Results:

    • Analyze the different docked conformations (poses) and their corresponding binding energies.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.[7]

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[11] Pharmacophore modeling can be used to identify novel scaffolds that possess the desired biological activity.[12]

Ligand-Based vs. Structure-Based Approaches
  • Ligand-Based: This approach is used when the 3D structure of the target is unknown. A pharmacophore model is generated based on a set of active compounds.

  • Structure-Based: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be derived from the interactions observed in the complex.[11]

Pharmacophore_Modeling cluster_0 Ligand-Based cluster_1 Structure-Based A Active Compounds B Feature Alignment A->B C Pharmacophore Model B->C G Hit Identification C->G Virtual Screening D Protein-Ligand Complex E Interaction Analysis D->E F Pharmacophore Model E->F F->G Virtual Screening

Caption: Ligand-based versus structure-based pharmacophore modeling workflows.

Step-by-Step Pharmacophore Modeling and Virtual Screening Protocol:
  • Pharmacophore Model Generation:

    • Based on the available data (a set of active ligands or a protein-ligand complex), generate a pharmacophore model using software like Discovery Studio or LigandScout.[12] The model will consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[13]

  • Database Preparation:

    • Prepare a database of compounds for virtual screening. This can be a commercial database or an in-house collection.

  • Virtual Screening:

    • Screen the prepared database against the pharmacophore model.[13] The software will identify molecules that match the pharmacophoric features.

  • Hit Filtering and Selection:

    • The initial hits are often numerous. Apply filters based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection to select the most promising candidates for further investigation.[5][13]

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[14][15] This is crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding.[14][16]

The Rationale for MD Simulations

MD simulations provide a more realistic representation of the biological system by incorporating solvent effects and allowing for the flexibility of both the protein and the ligand.[14] This can reveal important insights into the binding mechanism that are not apparent from static docking studies.

Step-by-Step Molecular Dynamics Simulation Protocol (using GROMACS as an example):
  • System Preparation:

    • Prepare the protein-ligand complex from the docking output.

    • Generate the topology and parameter files for the ligand.[17][18]

    • Solvate the system in a water box and add ions to neutralize the charge.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energies.

ADMET Prediction: Assessing Drug-Likeness and Safety

A promising drug candidate must not only be potent but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[19] In silico ADMET prediction tools can help to identify potential liabilities early in the drug discovery process, saving significant time and resources.[20][21]

Key ADMET Properties to Evaluate
Property CategorySpecific ParametersImportance in Drug Development
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationDetermines the extent and location of drug distribution in the body.
Metabolism Cytochrome P450 (CYP) inhibition/inductionPredicts potential drug-drug interactions and metabolic stability.[22][23]
Excretion Renal clearanceInfluences the dosing regimen.
Toxicity hERG inhibition, Ames mutagenicity, hepatotoxicityIdentifies potential safety concerns.[19]
Recommended ADMET Prediction Tools

Several online platforms and software packages are available for ADMET prediction, such as ADMETlab 2.0 and ADMET Predictor®.[20][24] These tools utilize various machine learning models and quantitative structure-activity relationship (QSAR) approaches to predict a wide range of ADMET properties.

Conclusion and Future Directions

The in silico modeling techniques outlined in this guide provide a powerful and integrated approach to the discovery and optimization of novel Oxazole-5-carboximidamide derivatives. By combining molecular docking, pharmacophore modeling, molecular dynamics simulations, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets. This knowledge-driven approach is essential for prioritizing the most promising candidates for synthesis and experimental validation, ultimately accelerating the development of new and effective therapeutics.

Future advancements in computational power and algorithm development will continue to enhance the predictive accuracy and scope of in silico modeling. The integration of artificial intelligence and machine learning techniques holds particular promise for navigating the vast chemical space and identifying novel drug candidates with improved efficacy and safety profiles.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]

  • Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (2023). Semantic Scholar. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. (2020). PubMed. Available at: [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). ResearchGate. Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Available at: [Link]

  • Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016). PMC - NIH. Available at: [Link]

  • ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Design, synthesis, in silico and in vitro investigation of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives. (2025). ResearchGate. Available at: [Link]

  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Available at: [Link]

  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016). ResearchGate. Available at: [Link]

  • ADMETlab 2.0. ADMETlab. Available at: [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Small molecule docking. Bonvin Lab. Available at: [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. Available at: [Link]

  • ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. Available at: [Link]

  • AutoDock 4 Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. MDPI. Available at: [Link]

  • Molecular dynamics simulation of protein-ligand complex? ResearchGate. Available at: [Link]

  • 7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]

  • Design, Network Analysis, In Silico Modeling and Synthesis of Benzimidazoles Nanocomposites as Anticancer Agent. (2025). ResearchGate. Available at: [Link]

  • Recent development of azole–sulfonamide hybrids with the anticancer potential. PMC - NIH. Available at: [Link]

  • ADMET Prediction. Rowan Scientific. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research | Oxford Academic. Available at: [Link]

Sources

Exploratory

The Strategic Bioisosteric Replacement of Carboxamides in Oxazole-Containing Compounds: A Technical Guide for Drug Discovery

In the intricate dance of drug design, the carboxamide moiety has long been a stalwart partner, prized for its ability to forge crucial hydrogen bond interactions with biological targets. However, its presence can also i...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the carboxamide moiety has long been a stalwart partner, prized for its ability to forge crucial hydrogen bond interactions with biological targets. However, its presence can also introduce metabolic liabilities, hinder cell permeability, and contribute to unfavorable pharmacokinetic profiles. For researchers working with the privileged oxazole scaffold, the strategic replacement of the carboxamide group with a suitable bioisostere represents a powerful approach to circumvent these challenges while preserving or even enhancing biological activity. This in-depth technical guide provides a comprehensive overview of the core principles, synthetic strategies, and practical applications of carboxamide bioisosterism in the context of oxazole-containing compounds.

The Rationale for Moving Beyond the Carboxamide in Oxazole Scaffolds

The carboxamide group, with its characteristic hydrogen bond donor and acceptor capabilities, is a frequent feature in pharmacophores. However, its susceptibility to enzymatic hydrolysis by proteases and amidases can lead to rapid metabolism and clearance, limiting the in vivo efficacy of a drug candidate. Furthermore, the polarity of the carboxamide can impede passive diffusion across cellular membranes, resulting in poor oral bioavailability.

Bioisosteric replacement is a cornerstone of medicinal chemistry that involves substituting a functional group with another that possesses similar physicochemical properties, with the goal of improving the compound's overall developability.[1][2] In the realm of oxazole-based drug candidates, replacing the carboxamide moiety can lead to:

  • Enhanced Metabolic Stability: Many heterocyclic bioisosteres are more resistant to enzymatic cleavage than the amide bond.[2]

  • Improved Cell Permeability and Oral Bioavailability: By modulating polarity and lipophilicity, bioisosteric replacement can enhance a compound's ability to traverse biological membranes.[2]

  • Modulation of Physicochemical Properties: Properties such as pKa and hydrogen bonding capacity can be fine-tuned to optimize drug-target interactions and pharmacokinetic profiles.

  • Exploration of New Chemical Space and Intellectual Property: The introduction of novel bioisosteres can lead to the discovery of compounds with unique pharmacological profiles and provide opportunities for new patents.

This guide will focus on the most prevalent and synthetically accessible bioisosteres for the carboxamide group in oxazole compounds: 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles.

The 1,2,4-Oxadiazole Moiety: A Versatile Amide Mimic

The 1,2,4-oxadiazole ring is a widely employed bioisostere for both esters and amides due to its hydrolytic stability and ability to mimic the electronic and steric properties of the amide bond.[3] It can act as a hydrogen bond acceptor and its substitution pattern allows for the precise positioning of functional groups to interact with the target protein.

Rationale and Impact on Properties

Replacing a carboxamide with a 1,2,4-oxadiazole introduces a planar, aromatic heterocycle that is generally more lipophilic than the parent amide. This can lead to improved cell permeability. The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the amide. The synthesis of 1,2,4-oxadiazoles typically proceeds through an amidoxime intermediate, which can be prepared from the corresponding nitrile.[3]

Synthetic Workflow and Experimental Protocol

The general strategy for converting an oxazole carboxamide to a 1,2,4-oxadiazole involves a two-step process: dehydration of the carboxamide to a nitrile, followed by conversion to an amidoxime and subsequent cyclization.

1,2,4-Oxadiazole Synthesis A Oxazole Carboxamide B Oxazole Nitrile A->B Dehydration (e.g., P₂O₅, POCl₃, Burgess Reagent) C Oxazole Amidoxime B->C Hydroxylamine D 1,2,4-Oxadiazolyl-Oxazole C->D Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid with CDI) then Cyclization

Figure 1: Synthetic workflow for the preparation of 1,2,4-oxadiazolyl-oxazoles from oxazole carboxamides.

Experimental Protocol: Synthesis of 2-(3-Aryl-1,2,4-oxadiazol-5-yl)oxazole

Step 1: Synthesis of Oxazole-2-carbonitrile from Oxazole-2-carboxamide

  • To a solution of oxazole-2-carboxamide (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 eq) or phosphorus oxychloride (POCl₃, 1.2 eq).

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the oxazole-2-carbonitrile.

Step 2: Synthesis of Oxazole-2-carboximidamide (Amidoxime)

  • To a solution of oxazole-2-carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide, ~2.0 eq).

  • Heat the reaction mixture at reflux for several hours until the nitrile is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude amidoxime can often be used in the next step without further purification.

Step 3: Synthesis of 2-(3-Aryl-1,2,4-oxadiazol-5-yl)oxazole

  • To a solution of the oxazole-2-carboximidamide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add the desired acylating agent, such as an aryl acyl chloride (1.1 eq) or a carboxylic acid (1.1 eq) in the presence of a coupling agent like carbonyldiimidazole (CDI, 1.1 eq).[1]

  • Stir the reaction at room temperature or with gentle heating to form the O-acyl amidoxime intermediate.

  • Induce cyclization by heating the reaction mixture (typically >100 °C) or by adding a catalytic amount of a base like potassium hydroxide.[1]

  • After completion of the reaction, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

The 1,3,4-Oxadiazole Isomer: An Alternative Amide Surrogate

The 1,3,4-oxadiazole ring is another common and effective bioisostere for the carboxamide group.[4] Similar to its 1,2,4-isomer, it offers enhanced metabolic stability and can modulate the physicochemical properties of the parent molecule. The synthetic route to 1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine or a carbohydrazide derivative.[4][5]

Rationale and Impact on Properties

The 1,3,4-oxadiazole is a planar, electron-withdrawing heterocycle that can act as a hydrogen bond acceptor. Its introduction in place of a carboxamide can increase lipophilicity and improve membrane permeability. The synthesis is often straightforward, starting from a carboxylic acid or its ester derivative.

Synthetic Workflow and Experimental Protocol

The conversion of an oxazole carboxamide to a 1,3,4-oxadiazole generally requires initial conversion to a carbohydrazide, followed by cyclization with a suitable one-carbon synthon.

1,3,4-Oxadiazole Synthesis A Oxazole Carboxylic Acid or Ester B Oxazole Carbohydrazide A->B Hydrazine Hydrate C N'-Acyl-oxazole-carbohydrazide B->C Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) D 2,5-Disubstituted-1,3,4-oxadiazolyl-oxazole C->D Dehydrative Cyclization (e.g., POCl₃, P₂O₅, Burgess Reagent)

Figure 2: Synthetic workflow for the preparation of 1,3,4-oxadiazolyl-oxazoles from oxazole carboxylic acids or esters.

Experimental Protocol: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)oxazole

Step 1: Synthesis of Oxazole-2-carbohydrazide

  • To a solution of the oxazole-2-carboxylic acid ethyl ester (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture at reflux for several hours until the ester is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature, and the product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the oxazole-2-carbohydrazide.

Step 2: Synthesis of N'-Aroyl-oxazole-2-carbohydrazide

  • To a solution of oxazole-2-carbohydrazide (1.0 eq) in a suitable solvent like dichloromethane or pyridine, add the desired aryl acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude product.

Step 3: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)oxazole

  • Suspend the N'-aroyl-oxazole-2-carbohydrazide (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃, excess) or polyphosphoric acid (PPA).

  • Heat the reaction mixture at reflux for several hours.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the final product by recrystallization or column chromatography.

The 1,2,4-Triazole Ring: Introducing a Hydrogen Bond Donor

The 1,2,4-triazole ring serves as an excellent bioisostere for the amide bond, offering both hydrogen bond acceptor and donor capabilities, depending on the substitution pattern. This versatility allows for a more nuanced mimicry of the amide functionality. Furthermore, the triazole ring is metabolically very stable.

Rationale and Impact on Properties

The presence of an N-H group in an unsubstituted or appropriately substituted 1,2,4-triazole allows it to act as a hydrogen bond donor, a feature absent in oxadiazoles. This can be crucial for maintaining interactions with the biological target that rely on the amide N-H. The triazole ring is also more polar than the oxadiazole rings, which can influence solubility and other physicochemical properties.

Synthetic Workflow and Experimental Protocol

A common method for the synthesis of 1,2,4-triazoles from a carboxamide precursor involves its conversion to an N-acylamidrazone, followed by cyclization.

1,2,4-Triazole_Synthesis A Oxazole Carboxamide B Oxazole Imidate A->B Meerwein's salt or Pinner reaction C Oxazole Amidrazone B->C Hydrazine D 1,2,4-Triazolyl-Oxazole C->D One-carbon synthon (e.g., Orthoformate, Formic acid) and Cyclization

Figure 3: Synthetic workflow for the preparation of 1,2,4-triazolyl-oxazoles from oxazole carboxamides.

Experimental Protocol: Synthesis of 2-(1H-1,2,4-triazol-5-yl)oxazole

Step 1: Preparation of the Imidate from Oxazole-2-carboxamide

  • Treat the oxazole-2-carboxamide (1.0 eq) with a strong alkylating agent like triethyloxonium tetrafluoroborate (Meerwein's salt, 1.1 eq) in an anhydrous solvent like dichloromethane at room temperature to form the ethyl imidate.

  • Alternatively, the Pinner reaction can be employed by treating the corresponding oxazole-2-carbonitrile with an alcohol in the presence of anhydrous HCl.

Step 2: Formation of the Amidrazone

  • React the crude imidate with hydrazine hydrate (1.2 eq) in a solvent such as ethanol at room temperature.

  • Stir the reaction for several hours until the imidate is consumed.

  • Remove the solvent under reduced pressure to obtain the crude amidrazone.

Step 3: Cyclization to the 1,2,4-Triazole

  • Heat the crude amidrazone with an excess of a one-carbon synthon, such as triethyl orthoformate or formic acid, at an elevated temperature.

  • The cyclization reaction will proceed with the elimination of ethanol or water.

  • After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.

The Tetrazole Moiety: An Acidic Carboxamide Bioisostere

While often considered a bioisostere for carboxylic acids, the tetrazole ring can also serve as a non-classical bioisostere for a primary carboxamide, particularly when considering its hydrogen bonding capabilities and steric profile. The synthesis of tetrazoles from nitriles is a well-established transformation in medicinal chemistry.

Rationale and Impact on Properties

The tetrazole ring is planar and aromatic, with a pKa similar to that of a carboxylic acid, making it predominantly ionized at physiological pH. When replacing a carboxamide, the tetrazole introduces a distinct electronic and acidic character. The N-H of the tetrazole can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors.

Synthetic Workflow and Experimental Protocol

The synthesis of a tetrazolyl-oxazole from an oxazole carboxamide follows a similar initial step as the 1,2,4-oxadiazole synthesis, namely the dehydration to the nitrile.

Tetrazole_Synthesis A Oxazole Carboxamide B Oxazole Nitrile A->B Dehydration (e.g., P₂O₅, POCl₃) C Tetrazolyl-Oxazole B->C Azide source (e.g., NaN₃, TMSN₃) with a catalyst (e.g., DBTO)

Figure 4: Synthetic workflow for the preparation of tetrazolyl-oxazoles from oxazole carboxamides.

Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)oxazole

Step 1: Synthesis of Oxazole-2-carbonitrile

  • Follow the procedure outlined in Step 1 of the 1,2,4-oxadiazole synthesis (Section 2.2).

Step 2: Synthesis of 2-(1H-tetrazol-5-yl)oxazole

  • To a solution of oxazole-2-carbonitrile (1.0 eq) in a suitable solvent (e.g., toluene or DMF), add an azide source such as sodium azide (NaN₃, 1.5 eq) or trimethylsilyl azide (TMSN₃, 1.5 eq).[6]

  • Add a catalyst, such as dibutyltin oxide (DBTO, 0.1 eq) or zinc bromide (ZnBr₂, 0.2 eq).[6]

  • Heat the reaction mixture at reflux for several hours to overnight.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to protonate the tetrazole.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Comparative Analysis and Data Presentation

To facilitate the rational selection of a carboxamide bioisostere, it is crucial to compare their key physicochemical and pharmacological properties. The following table provides a generalized comparison, though the exact values will be highly dependent on the specific molecular context.

BioisostereH-Bond DonorH-Bond AcceptorpKa (approx.)Lipophilicity (relative to amide)Metabolic Stability (relative to amide)
Carboxamide Yes (N-H)Yes (C=O)~17--
1,2,4-Oxadiazole NoYes~10-12HigherHigher
1,3,4-Oxadiazole NoYes~9-11HigherHigher
1,2,4-Triazole Yes (N-H)Yes~10Similar to slightly lowerMuch Higher
Tetrazole Yes (N-H)Yes~5HigherMuch Higher

Conclusion

The bioisosteric replacement of the carboxamide group in oxazole-containing compounds is a powerful and versatile strategy in modern drug discovery. By carefully selecting the appropriate bioisostere—be it a 1,2,4-oxadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, or tetrazole—medicinal chemists can effectively address challenges related to metabolic instability and poor pharmacokinetic properties. The synthetic routes outlined in this guide provide a practical framework for the implementation of these transformations, enabling the exploration of new chemical space and the optimization of lead compounds. As with any bioisosteric replacement, the optimal choice is context-dependent and requires careful consideration of the specific drug target and desired property profile.

References

  • Baykov, S., et al. (2017). A one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from corresponding amidoximes and carboxylic acids methyl or ethyl esters in the superbase medium NaOH/DMSO. Tetrahedron Letters, 58(1), 1-4. [Link]

  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters, 9(12), 1239–1243. [Link]

  • Krasavin, M., et al. (2017). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. Chemistry of Heterocyclic Compounds, 53(6-7), 725-728. [Link]

  • Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

  • Gomha, S. M., et al. (2015). Synthesis of 1,3,4-Oxadiazoles. In Progress in Heterocyclic Chemistry (Vol. 27, pp. 1-40). Elsevier. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Oxazole-5-Carboximidamide in Drug Discovery

Foreword: Bridging Theory and Therapeutic Potential In the landscape of modern drug discovery, the integration of computational chemistry has become an indispensable pillar, accelerating the journey from molecular concep...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Therapeutic Potential

In the landscape of modern drug discovery, the integration of computational chemistry has become an indispensable pillar, accelerating the journey from molecular concept to clinical candidate.[1] This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage the predictive power of quantum chemical calculations. Our focus is on a molecule of significant interest: Oxazole-5-carboximidamide, a heterocyclic compound poised with potential therapeutic applications.[2]

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[3][4] The addition of a carboximidamide group at the 5-position introduces unique electronic and structural features that can be exploited for targeted drug design. This guide provides an in-depth, technical walkthrough of the quantum chemical calculations pertinent to understanding and optimizing Oxazole-5-carboximidamide for therapeutic purposes. We will delve into the "why" behind the "how," offering insights grounded in years of field experience to ensure that the described protocols are not only robust but also scientifically sound and self-validating.

The Strategic Importance of Oxazole-5-Carboximidamide

Oxazole-5-carboximidamide (CAS No: 158178-93-9) is a five-membered heterocyclic aromatic compound.[2] Its structure is a fertile ground for drug design due to several key features:

  • The Oxazole Core: This moiety is known for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[3]

  • The Carboximidamide Group: This functional group is a versatile hydrogen bond donor and acceptor, often acting as a bioisostere for carboxylic acids or amides, which can lead to improved pharmacokinetic profiles.

Understanding the electronic structure, reactivity, and intermolecular interaction potential of this molecule at a quantum level is paramount for designing derivatives with enhanced efficacy and selectivity.

The Computational Gauntlet: A Validated Workflow

Our approach is grounded in Density Functional Theory (DFT), a computational method that offers a remarkable balance of accuracy and computational cost for systems of this size.[5] Specifically, we will employ the B3LYP functional with the 6-311+G(d,p) basis set, a combination that has demonstrated reliability for heterocyclic compounds.[1][6] All calculations will be performed using the Gaussian suite of programs.[7]

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Pre-optimization (e.g., in GaussView) input_file Gaussian Input File Generation mol_build->input_file Generate Coordinates geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) input_file->geom_opt Submit Job freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry elec_prop Electronic Properties (HOMO-LUMO, MESP) freq_anal->elec_prop Verified Minimum output_parse Parsing Gaussian Output elec_prop->output_parse Raw Data data_vis Data Visualization (Tables, MESP Maps) output_parse->data_vis Processed Data report Reporting & Interpretation data_vis->report Insights

Caption: A typical workflow for quantum chemical calculations on a small molecule.

Step-by-Step Protocol: Geometry Optimization

The first and most critical step is to find the ground-state equilibrium geometry of the molecule.

  • Molecule Construction: Build the 3D structure of Oxazole-5-carboximidamide using a molecular editor like GaussView. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Input File Generation: Create a Gaussian input file. The route section should specify the level of theory, basis set, and the type of calculation.

  • Execution and Verification: Run the Gaussian job. A successful optimization will conclude with the message "Optimization completed."[8] It is crucial to verify that the final structure corresponds to a true energy minimum on the potential energy surface. This is achieved through a frequency calculation.

Step-by-Step Protocol: Vibrational Frequency Analysis

This calculation serves a dual purpose: to confirm that the optimized geometry is a true minimum and to predict the infrared (IR) spectrum of the molecule.

  • Input File from Optimized Geometry: Use the optimized coordinates from the previous step to create a new input file for the frequency calculation.

  • Execution and Interpretation: After running the calculation, examine the output file.[9]

    • Confirmation of a Minimum: A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be re-optimized.[10]

    • IR Spectrum Prediction: The output will list the vibrational frequencies and their corresponding IR intensities. This data can be compared with experimental IR spectra for validation.[11]

Unveiling the Electronic Landscape: Reactivity and Interactions

With a validated ground-state structure, we can now probe the electronic properties that govern the molecule's behavior in a biological environment.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[12] The energy gap between them is a critical parameter.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity.[13]

This analysis provides insights into the molecule's potential to engage in charge-transfer interactions with a biological target.

Protocol: HOMO and LUMO energies are calculated as part of the standard output from the geometry optimization and frequency calculations. No separate calculation is needed.

Molecular Electrostatic Potential (MESP) Mapping

The MESP is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites.[14] It maps the electrostatic potential onto the electron density surface.

  • Negative Potential (Red/Yellow): Regions rich in electrons, susceptible to electrophilic attack, and likely to act as hydrogen bond acceptors.

  • Positive Potential (Blue): Regions with a deficiency of electrons, susceptible to nucleophilic attack, and likely to act as hydrogen bond donors.

Protocol: MESP maps can be generated from the checkpoint file of the frequency calculation using visualization software like GaussView.

MESP_Logic cluster_mesp MESP Analysis cluster_interpretation Interpretation cluster_application Application in Drug Design mesp_calc Calculate MESP from wavefunction mesp_map Generate MESP Surface mesp_calc->mesp_map neg_pot Negative Potential (Red) Electron-rich regions mesp_map->neg_pot pos_pot Positive Potential (Blue) Electron-deficient regions mesp_map->pos_pot h_bond_acceptor Hydrogen Bond Acceptor Sites neg_pot->h_bond_acceptor electrophilic_attack Sites for Electrophilic Attack neg_pot->electrophilic_attack h_bond_donor Hydrogen Bond Donor Sites pos_pot->h_bond_donor nucleophilic_attack Sites for Nucleophilic Attack pos_pot->nucleophilic_attack

Caption: The logic flow from MESP calculation to its application in drug design.

Data Presentation and Interpretation: A Scientist's Perspective

The true value of these calculations lies in their interpretation and application. All quantitative data should be summarized in clear, concise tables.

Table 1: Calculated Properties of Oxazole-5-carboximidamide

PropertyCalculated ValueSignificance in Drug Design
Total Energy (Hartree) Value from calculationProvides a baseline for comparing the stability of different conformers or derivatives.
Dipole Moment (Debye) Value from calculationInfluences solubility and the ability to cross cell membranes.
HOMO Energy (eV) Value from calculationIndicates the molecule's electron-donating capability.
LUMO Energy (eV) Value from calculationIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (eV) Value from calculationA measure of chemical reactivity and kinetic stability.[15]

Interpretation of Results:

  • Geometric Parameters: The calculated bond lengths and angles can be compared to experimental data from X-ray crystallography of similar compounds to validate the computational method.[16] For instance, typical C=N bond lengths in oxazoles are around 1.30-1.35 Å, while C-O bonds are around 1.35-1.40 Å.[13]

  • Vibrational Frequencies: The calculated IR spectrum should show characteristic peaks for C=N, C-O, and N-H stretching and bending modes. These can be compared to experimental spectra of oxazole derivatives.[11]

  • Electronic Properties: A high HOMO energy suggests the molecule can be easily oxidized, while a low LUMO energy indicates it can be easily reduced. The MESP map will visually highlight the most likely sites for hydrogen bonding, which is crucial for drug-receptor interactions.[17]

Concluding Remarks and Future Directions

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing Oxazole-5-carboximidamide and its derivatives. By understanding the molecule's intrinsic electronic and structural properties, medicinal chemists can make more informed decisions in the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Future work could involve:

  • Solvation Effects: Repeating the calculations in a solvent model to simulate a more biologically relevant environment.

  • Tautomerism: Investigating the relative stabilities of different tautomers of the carboximidamide group.

  • Docking and Molecular Dynamics: Using the quantum mechanically optimized structure and charges in molecular docking and dynamics simulations to study its interactions with specific protein targets.

This guide serves as a testament to the synergy between computational science and experimental drug discovery. By embracing these theoretical tools, we can navigate the complexities of molecular design with greater precision and efficiency, ultimately accelerating the development of novel therapeutics.

References

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649. Retrieved from [Link]

  • Oxazole-5-carboxamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Opt - Gaussian.com. (n.d.). Retrieved from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. Retrieved from [Link]

  • Computational Methods in Drug Discovery. (2014). Methods in Molecular Biology, 1184, 1-2. Retrieved from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2023). Current Organic Chemistry, 27(1). Retrieved from [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PLOS ONE, 18(10), e0292120. Retrieved from [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (2011). Acta Crystallographica Section A: Foundations of Crystallography, 67(Pt 6), 574–587. Retrieved from [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2024). SteerOn Research. Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Retrieved from [Link]

  • Gaussian Output file analysis || Dr. Gaurav Jhaa. (2023, January 22). YouTube. Retrieved from [Link]

  • Freq - Gaussian.com. (n.d.). Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023, August 22). YouTube. Retrieved from [Link]

  • Molecular electrostatic potential as a factor of drug-receptor recognition. (1998). Journal of Molecular Structure: THEOCHEM, 430(1-2), 139-144. Retrieved from [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2020). International Journal of Pharmaceutical Research, 12(4). Retrieved from [Link]

  • Gaussian Calculations of Simple Organometallic Molecules: technical aspects. (2012). ResearchGate. Retrieved from [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2018). Pharmaceutics, 10(4), 213. Retrieved from [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (2003). John Wiley & Sons. Retrieved from [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). NeuroQuantology, 20(20), 3245-3250. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). Molecules, 26(16), 4984. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • The Absolute Beginners Guide to Gaussian. (n.d.). Computational Chemistry List. Retrieved from [Link]

  • Core spectroscopy of oxazole. (2022). The Journal of Chemical Physics, 157(21), 214304. Retrieved from [Link]

  • Validation of Density Functional Theory for Materials. (2013). NIST. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2012). Molecules, 17(10), 11802–11812. Retrieved from [Link]

  • Analyzing a gaussian output. (2018). ResearchGate. Retrieved from [Link]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers. Retrieved from [Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. (2023, August 28). YouTube. Retrieved from [Link]

  • Theoretical Study of Copper(II) Coordination Complexes with Coumarin-Derived Heterocyclic Ligands Through DFT and CDFT. (2023). Molecules, 28(19), 6798. Retrieved from [Link]

  • The theoretical study on tautomers of xanthine and interaction of this molecule with water and different metal ions in gas and solvent phases. (2014). Scientific Information Database. Retrieved from [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2019). Physical Chemistry Chemical Physics, 21(34), 18693-18702. Retrieved from [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2023, June 1). YouTube. Retrieved from [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2023). Karaelmas Fen ve Mühendislik Dergisi, 13(1), 133-146. Retrieved from [Link]

  • A Theoretical Analysis of Interaction Energies and Intermolecular Interactions between Amphotericin B and Potential Bioconjugates Used in the Modification of Nanocarriers for Drug Delivery. (2023). Molecules, 28(6), 2639. Retrieved from [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2024). Pharmaceuticals, 17(1), 1. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Development of Oxazole-5-carboximidamide Derivatives as ATP-Competitive Kinase Inhibitors

This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage drug discovery.[1] It details the rationale, synthesis, and evaluation of Oxazole-5-carboximidamide derivatives , a pri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in early-stage drug discovery.[1] It details the rationale, synthesis, and evaluation of Oxazole-5-carboximidamide derivatives , a privileged scaffold designed to target the ATP-binding pocket of protein kinases.[1]

[1]

Introduction: The Chemical Rationale

Protein kinases remain one of the most fruitful target classes in oncology and immunology. However, the "low-hanging fruit" of kinase inhibitors—simple ATP mimetics—has largely been harvested. The current challenge lies in identifying novel scaffolds that offer distinct intellectual property (IP) space, improved solubility, and tunable selectivity.

The Oxazole-5-carboximidamide moiety represents a strategic "scaffold hop" from traditional aminopyrimidine or benzamide inhibitors.[1]

  • The Oxazole Core: Acts as a rigid linker that orients substituents in a planar configuration, minimizing entropic penalty upon binding.

  • The Carboximidamide (Amidine) Headgroup: Functions as a potent hydrogen bond donor/acceptor system. It mimics the N1 and N6 of the adenine ring in ATP, capable of forming a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone carbonyl and NH of the "gatekeeper" residue).

  • Physicochemical Properties: Unlike hydrophobic phenyl rings, the amidine group is basic (pKa ~11), improving aqueous solubility and often enhancing cell permeability via cation transporters, though prodrug strategies (e.g., N-hydroxy derivatives) are often employed to modulate this basicity.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the ATP-competitive binding mode of the scaffold within the kinase pocket.

KinaseBinding ATP_Pocket ATP Binding Pocket (Hydrophobic Cleft) Hinge Hinge Region (Glu-Met Backbone) Inhibitor Oxazole-5-carboximidamide Ligand Inhibitor->ATP_Pocket Occupies Amidine Carboximidamide Group (H-Bond Donor/Acceptor) Inhibitor->Amidine Oxazole Oxazole Core (Scaffold Spacer) Inhibitor->Oxazole Tail C2-Substituent (Solvent Exposed/Selectivity) Inhibitor->Tail Amidine->Hinge Bidentate H-Bonds (Critical Interaction) Oxazole->ATP_Pocket Van der Waals Interactions Tail->ATP_Pocket Selectivity Filter

Caption: Schematic representation of the bidentate binding mode of Oxazole-5-carboximidamide derivatives to the kinase hinge region.

Protocol: Chemical Synthesis

Objective: To synthesize a library of 2-substituted-oxazole-5-carboximidamides. Rationale: The 5-position is synthetically accessible via the Van Leusen Oxazole Synthesis , allowing for the introduction of diverse "tails" at the C2 position using readily available aldehydes.

Reagents & Equipment[1]
  • Reagents: Tosylmethyl isocyanide (TosMIC), diverse aldehydes (R-CHO), Potassium Carbonate (K2CO3), Methanol (MeOH), Ammonia in Methanol (7N), Hydroxylamine hydrochloride.

  • Equipment: Microwave reactor (optional for speed), Rotary evaporator, Flash Chromatography system (Silica gel).

Step-by-Step Workflow
Step 1: Formation of the Oxazole-5-carboxylate (Van Leusen Reaction)

This step constructs the oxazole ring with an ester handle at the 5-position.[1]

  • Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry Methanol (0.5 M).

  • Add K2CO3 (2.0 equiv) and stir at reflux for 4–6 hours.

    • Note: The reaction proceeds via an intermediate oxazoline, which eliminates p-toluenesulfinic acid to form the aromatic oxazole.

  • Monitor by TLC/LC-MS.

  • Workup: Remove solvent, partition between EtOAc/Water, dry over MgSO4, and concentrate.

  • Purify via flash chromatography to obtain the 5-substituted oxazole ester .

Step 2: Conversion to Nitrile (Intermediate)[1]
  • Hydrolyze the ester to the carboxylic acid (LiOH, THF/H2O).

  • Convert to primary amide (SOCl2, then NH3).

  • Dehydrate to nitrile using POCl3 or TFAA/Pyridine.

    • Why? The nitrile is the direct precursor to the amidine.

Step 3: Pinner Reaction to Carboximidamide[1]
  • Dissolve the oxazole-5-carbonitrile in anhydrous Ethanol/HCl (gas) or treat with Acetyl Chloride in Ethanol at 0°C.

  • Stir at 4°C for 16 hours to form the imidate ester intermediate.

  • Remove solvent under vacuum (keep anhydrous).

  • Treat the residue with Ammonia in Methanol (7N) or an amine (for substituted amidines).

  • Heat in a sealed tube at 60°C for 4 hours.

  • Purify the final Oxazole-5-carboximidamide by reverse-phase HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Protocol: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the synthesized derivatives against a specific kinase target (e.g., JAK2, CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle

This assay uses a Europium-labeled anti-phospho-antibody and a kinase tracer (Alexa Fluor 647).[1] When the tracer binds to the kinase, or when the kinase phosphorylates a substrate, FRET occurs. Inhibitors displace the tracer or prevent phosphorylation, reducing the FRET signal.

Materials
  • Kinase: Recombinant human kinase (e.g., JAK2 V617F).

  • Substrate: GFP-labeled peptide substrate (e.g., STAT1-GFP).[1]

  • Detection: Tb-labeled anti-phospho-tyrosine antibody.[1]

  • Plate: 384-well white, low-volume plates.[1]

Procedure
  • Compound Preparation:

    • Prepare 100x stocks of inhibitors in 100% DMSO.

    • Perform a 10-point serial dilution (1:3 dilution series).

  • Enzyme Reaction:

    • Add 2.5 µL of 4x Inhibitor to the plate.

    • Add 2.5 µL of 4x Kinase/Antibody mixture.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2.5 µL of 4x ATP/Substrate mixture to initiate the reaction.

    • Critical: ATP concentration should be at Km(app) (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Incubation:

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop the reaction).

    • Read on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (520nm/495nm).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.[1]

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When analyzing your library, organize data to highlight the impact of the C2-substituent ("Tail") on potency.

Compound IDR (C2-Substituent)IC50 (Kinase A) [nM]IC50 (Kinase B) [nM]Selectivity Ratio (B/A)
OX-001 Phenyl45022004.8
OX-002 4-Fluoro-phenyl120150012.5
OX-003 3-Pyridyl3590025.7
OX-004 Cyclopropyl>10,000>10,000N/A

Interpretation:

  • Aromatic Tails (OX-001, 002): Improve potency, likely due to pi-stacking or hydrophobic packing in the selectivity pocket.[1]

  • Heteroaromatic Tails (OX-003): The pyridine nitrogen may pick up a specific hydrogen bond (e.g., with a lysine residue), drastically improving potency.

  • Aliphatic Tails (OX-004): Lack of potency suggests the pocket requires a planar, aromatic anchor.

Screening Cascade Workflow

The following diagram outlines the decision tree for advancing a hit from this library.

ScreeningCascade Synthesis Library Synthesis (Oxazole-5-carboximidamides) PrimaryScreen Biochemical Assay (Single Dose @ 10 µM) Synthesis->PrimaryScreen DoseResponse IC50 Determination (10-point curve) PrimaryScreen->DoseResponse >50% Inhibition Selectivity Kinase Panel Profiling (Selectivity Score) DoseResponse->Selectivity IC50 < 100 nM Cellular Cellular Target Engagement (NanoBRET / Western Blot) Selectivity->Cellular Selective Profile ADME In Vitro ADME (Solubility, Microsomal Stability) Cellular->ADME Potent in Cells

Caption: Critical path workflow for validating Oxazole-5-carboximidamide hits.

References

  • Design and synthesis of 1,2,5-oxadiazole-3-carboximidamide derivatives. Source: PubMed (NIH) Significance: Establishes the synthetic feasibility and stability of the carboximidamide group on oxazole-like rings. URL:[Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. Source: PubMed (NIH) Significance: Demonstrates the utility of 5-membered heterocyclic carboxamides as ATP-competitive kinase inhibitors.[1] URL:[Link]

  • Fragment Binding to Kinase Hinge: Charge Distribution and Bioisosterism. Source: PubMed Central (PMC) Significance: Validates the "carboximidamide" (amidine) motif as a specific binder to the kinase hinge region, mimicking the adenine ring of ATP. URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Source: MDPI Significance:[1] Provides the core chemical methodology for constructing the oxazole scaffold used in this protocol. URL:[Link]

Sources

Application

Application Note: High-Throughput &amp; Fragment Screening of Oxazole-5-carboximidamide Scaffolds

Executive Summary This guide details the technical protocols for utilizing Oxazole-5-carboximidamide and its derivatives in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). This chemical moiety i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for utilizing Oxazole-5-carboximidamide and its derivatives in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). This chemical moiety is a privileged scaffold, primarily functioning as a P1 arginine mimetic in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin, Trypsin).

While highly potent, the amidine group presents specific physicochemical challenges—notably high basicity (pKa ~11–12) and solubility constraints in non-polar solvents—that require specialized handling to avoid false negatives and assay interference. This note provides a self-validating workflow to screen this scaffold effectively.

Scientific Background & Mechanism

The Privileged Scaffold

The oxazole-5-carboximidamide motif is designed to interact with the S1 pocket of trypsin-like serine proteases. The amidine group (


) is positively charged at physiological pH, allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.
Physicochemical Constraints in HTS
  • Basicity: The amidine is a strong base. In DMSO stock solutions, it is typically maintained as a salt (HCl or TFA) to ensure stability. Free bases may degrade or precipitate.

  • Promiscuity: Cationic amidines can bind non-specifically to negatively charged surfaces (plates) or nucleic acids, leading to false positives.

  • Aggregation: Like many planar heterocycles, these scaffolds can form colloidal aggregates at high concentrations (>10 µM), inhibiting enzymes non-specifically.

Experimental Workflow

The following diagram outlines the critical path for screening oxazole-amidine libraries, distinguishing between Fragment Screening (biophysical) and HTS (biochemical).

HTS_Workflow cluster_Assay Primary Screen (Biochemical) cluster_Validation Hit Validation & Counter-Screen Start Library Preparation (Oxazole-5-carboximidamide Salts) QC QC: Solubility Check (Nephelometry) Start->QC DMSO Stock Dispense Acoustic Dispensing (Echo 550/650) QC->Dispense Pass Assay_Prep Enzyme + Substrate (AMC/FRET) + Detergent (0.01% Triton X-100) Dispense->Assay_Prep Readout Fluorescence Readout (Ex/Em) Assay_Prep->Readout Hit_ID Hit Identification (>50% Inhibition) Readout->Hit_ID Dose_Response Dose Response (IC50) Hit_ID->Dose_Response Detergent_Test Detergent Sensitivity (Aggregation Check) Dose_Response->Detergent_Test Lead Validated Lead (P1 Mimetic) Detergent_Test->Lead Non-Aggregator

Figure 1: Validated screening workflow for amidine-based scaffolds. Note the specific inclusion of detergent sensitivity testing to rule out colloidal aggregation.

Detailed Protocols

Protocol 1: Library Preparation & Handling

Objective: To maintain the solubility and stability of the amidine scaffold in high-density plates.

Reagents:

  • Compound: Oxazole-5-carboximidamide derivatives (as HCl salts).

  • Solvent: Anhydrous DMSO (99.9%).

  • Plate: 384-well Polypropylene (PP) storage plates (Low dead volume).

Procedure:

  • Salt Form Verification: Ensure compounds are synthesized as HCl or TFA salts. The free base is often unstable and less soluble in DMSO.

  • Dissolution: Dissolve compounds to 10 mM in anhydrous DMSO.

    • Critical Step: Sonicate for 15 minutes at room temperature. Amidines can form "invisible" micro-precipitates that clog acoustic dispensers.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles) to prevent hydration of the hygroscopic salt, which alters concentration.

  • Quality Control: Before the screen, centrifuge plates at 1000 x g for 1 minute to remove any precipitate from the well bottom.

Protocol 2: Primary Biochemical Screen (Serine Protease)

Objective: Identify inhibitors of a target protease (e.g., Thrombin) using a fluorogenic substrate.

Assay Buffer Composition:

  • 50 mM Tris-HCl, pH 7.4 (Crucial: Maintains amidine protonation).

  • 150 mM NaCl (Physiological ionic strength).

  • 0.01% Triton X-100 or Tween-20 (Mandatory: Prevents promiscuous aggregation).

  • 1 mM CaCl2 (If required by the specific protease).

Step-by-Step Method:

  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound (from 10 mM stock) into 384-well black assay plates. Final concentration: 10 µM (assuming 20 µL assay volume).

  • Enzyme Addition: Dispense 10 µL of Enzyme solution (at 2x final concentration) into the wells.

    • Incubation: Incubate for 15 minutes at RT to allow the oxazole-amidine to equilibrate with the active site.

  • Substrate Initiation: Add 10 µL of fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for Thrombin) at Km concentration.

  • Readout: Measure fluorescence kinetics (Ex 360 nm / Em 460 nm) for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min). Normalize to DMSO controls (0% inhibition) and standard inhibitor (100% inhibition).

Protocol 3: Counter-Screen for Aggregation (The "Detergent Shift")

Rationale: Amidine-rich compounds are prone to forming colloidal aggregates that sequester enzymes, causing false positives. This protocol validates true binding.

Procedure:

  • Select "Hits" from the primary screen (e.g., >50% inhibition).

  • Run two parallel IC50 curves for each hit:

    • Condition A: Standard Buffer (0.01% Triton X-100).

    • Condition B: High Detergent Buffer (0.1% Triton X-100).

  • Interpretation:

    • True Binder: IC50 remains constant between A and B.

    • Aggregator: IC50 shifts significantly (potency decreases >3-fold in Condition B) because the extra detergent breaks up the colloid.

Data Analysis & Troubleshooting

Physicochemical Data Summary

The following table summarizes the expected profile of a "drug-like" oxazole-5-carboximidamide fragment.

ParameterTarget RangeNotes
Molecular Weight < 300 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP 0.5 – 2.5Keep low to minimize non-specific binding.
pKa (Amidine) 10.5 – 12.0Must be protonated at pH 7.4 for efficacy.
Solubility (PBS) > 100 µMHigh solubility required for fragment screening.
LE (Ligand Efficiency) > 0.3 kcal/mol/atomHigh LE is characteristic of this scaffold.
Mechanistic Visualization

The diagram below illustrates the specific binding logic that must be validated during the screen.

Binding_Mechanism Compound Oxazole-5-carboximidamide (Positively Charged) Interaction Salt Bridge Formation (Amidine-Aspartate) Compound->Interaction Enters S1 Target Serine Protease (S1 Pocket) Target->Interaction Asp189 Residue Outcome Competitive Inhibition (Substrate Blockade) Interaction->Outcome

Figure 2: Mechanistic basis of inhibition. The screen selects for the specific salt-bridge interaction depicted in yellow.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Title: Fragment-based drug discovery for disorders of the central nervous system.[1]

    • Source: Frontiers in Neuroscience (2023).
    • URL:[Link]

  • Assay Interference & Aggregation

    • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
    • Source: NIH / Assay Guidance Manual.
    • URL:[Link]

  • Amidine Handling in Peptides

    • Title: A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.[2]

    • Source: NIH / J Am Chem Soc (2022).
    • URL:[Link]

  • HTS Assay Guidance

    • Title: Assay Interference by Chemical Reactivity.[3][4]

    • Source: NCBI Bookshelf / Assay Guidance Manual.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Development of Oxazole-5-carboximidamide-Based Therapeutic Agents

An in-depth guide to the development of Oxazole-5-carboximidamide-based therapeutic agents, designed for researchers, scientists, and drug development professionals. Introduction: The Oxazole-5-Carboximidamide Scaffold -...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the development of Oxazole-5-carboximidamide-based therapeutic agents, designed for researchers, scientists, and drug development professionals.

Introduction: The Oxazole-5-Carboximidamide Scaffold - A Privileged Motif in Modern Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in diverse non-covalent interactions with a wide array of biological targets, including enzymes and receptors.[3][4] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles.[5][6] Consequently, numerous FDA-approved drugs feature the oxazole or a related isoxazole nucleus.[5][7]

The carboximidamide group, also known as an amidine, is a key functional group that has gained prominence in drug design. It is often employed as a bioisostere for amides or carboxylic acids.[8] Bioisosteric replacement is a powerful strategy used to modulate a molecule's properties—such as potency, selectivity, and pharmacokinetics—while retaining its fundamental biological activity.[9][10] The carboximidamide moiety, with its distinct basicity and hydrogen bonding capabilities, can offer significant advantages in target binding and cell permeability over more traditional functional groups.

This guide provides a comprehensive overview of the design, synthesis, and evaluation of therapeutic agents based on the combined Oxazole-5-carboximidamide scaffold. We will delve into the strategic rationale, provide detailed synthetic protocols, outline robust biological evaluation workflows, and discuss the principles of lead optimization.

Section 1: Design Principles & Strategic Rationale

The decision to pursue an oxazole-5-carboximidamide scaffold is rooted in established medicinal chemistry principles.

  • The Oxazole Core: This aromatic ring serves as a rigid and chemically stable scaffold. Its three substitution points (C2, C4, and C5) allow for versatile structural modifications to fine-tune activity and properties.[6] The heteroatoms provide loci for hydrogen bonding, which can be critical for anchoring a molecule within a protein's binding site.

  • The Carboximidamide Moiety as a Bioisostere: The amidine group is a strong hydrogen bond donor and, being basic, is typically protonated at physiological pH. This positive charge can form crucial salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in a target protein, an interaction not possible with a standard amide. This strategy has been successfully used to enhance potency and modulate physical properties.[8]

  • Synergistic Potential: Combining these two moieties creates a novel chemical entity with significant therapeutic potential. The oxazole ring provides a stable framework for orienting substituents, while the C5-linked carboximidamide group acts as a potent interactive element, driving high-affinity binding to targets such as kinases, proteases, and metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).[11][12]

Section 2: Synthetic Strategies & Protocols

The synthesis of oxazole-5-carboximidamide derivatives can be approached in a modular fashion, typically involving the initial construction of a substituted oxazole-5-carbonitrile or carboxamide, followed by conversion to the target carboximidamide.

General Synthetic Workflow

A common and flexible approach involves the synthesis of an oxazole-5-carboxylate ester, which can then be converted to the desired carboximidamide.

G A Starting Materials (e.g., Aldehyde + TosMIC) B Oxazole Ring Formation (e.g., Van Leusen Reaction) A->B Step 1 C Intermediate: 5-Substituted Oxazole B->C Step 2 D Functional Group Conversion (e.g., Ester to Amide) C->D Step 3a G Intermediate: Oxazole-5-carbonitrile C->G Direct Synthesis (Alternative Step 3b) E Intermediate: Oxazole-5-carboxamide D->E Step 4a F Amide to Nitrile Conversion (Dehydration) E->F Optional F->G Step 4b H Nitrile to Carboximidamide (e.g., Pinner Reaction or equivalent) G->H Step 5 I Final Product: Oxazole-5-carboximidamide H->I

Caption: General synthetic workflow for Oxazole-5-carboximidamide derivatives.

Protocol 2.2: Synthesis of Ethyl 2-Aryl-oxazole-5-carboxylate via Van Leusen Reaction

This protocol describes the formation of the core oxazole ring system. The Van Leusen reaction is a robust method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13]

  • Materials:

    • Substituted Benzaldehyde (1.0 eq)

    • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Methanol (MeOH), anhydrous

    • Ethyl Isocyanoacetate (for 5-carboxylate)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add the substituted benzaldehyde and TosMIC to anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Add anhydrous K₂CO₃ portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the 2-aryl-5-substituted oxazole.

  • Causality & Rationale: The basic conditions (K₂CO₃) deprotonate the methylene group of TosMIC, initiating a cascade of cyclization and elimination steps with the aldehyde to form the stable aromatic oxazole ring.[13] Using an isocyanoacetate directly can yield the desired ester in a related transformation.[14]

Protocol 2.3: Conversion of Oxazole-5-carbonitrile to Oxazole-5-carboximidamide

This protocol details the final step of converting a nitrile intermediate into the target amidine.

  • Materials:

    • 2-Aryl-oxazole-5-carbonitrile (1.0 eq)

    • Anhydrous Ethanol (EtOH)

    • Anhydrous Diethyl Ether or Dichloromethane (DCM)

    • Hydrogen Chloride (HCl) gas or a solution of HCl in dioxane

    • Ammonia (gas or solution in methanol)

  • Procedure (Pinner Reaction):

    • Dissolve the oxazole-5-carbonitrile in a minimal amount of anhydrous solvent (e.g., DCM or ether) in a flame-dried flask under nitrogen.

    • Cool the solution to 0 °C.

    • Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in dioxane. Stir for 1-2 hours at 0 °C to form the Pinner salt intermediate.

    • Remove the solvent under reduced pressure without heating.

    • To the resulting salt, add a solution of ammonia in methanol (or bubble ammonia gas) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Concentrate the reaction mixture and purify the residue, often by recrystallization or chromatography, to obtain the final oxazole-5-carboximidamide as its hydrochloride salt.

  • Trustworthiness & Self-Validation: This reaction must be performed under strictly anhydrous conditions, as any water will hydrolyze the Pinner salt intermediate to the corresponding ester. The formation of the intermediate salt can often be observed as a precipitate, providing a visual check of reaction progress.

Section 3: In Vitro Biological Evaluation

Once synthesized, the compounds must be evaluated for biological activity. This typically follows a hierarchical screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Mechanism A Compound Library (Oxazole-5-carboximidamides) B Biochemical Assay (e.g., IDO1 Enzyme Inhibition) A->B C Determine IC50 Values B->C D Active Hits (IC50 < Threshold) C->D E Cell-Based Assay (e.g., Antiproliferative Assay on Cancer Cell Lines) D->E F Determine GI50 / IC50 Values E->F G Potent Cellular Hits F->G H Target Engagement Assay (e.g., Cellular Thermal Shift Assay) G->H I Counter-Screening (Selectivity against related targets) G->I

Caption: A typical in vitro screening cascade for novel therapeutic agents.

Protocol 3.1: IDO1 Enzyme Inhibition Assay

Many oxazole derivatives show promise as anticancer agents by targeting metabolic pathways crucial for tumor survival.[11] Indoleamine 2,3-dioxygenase 1 (IDO1) is one such target.[11] This protocol outlines a high-throughput assay to measure IDO1 inhibition.

  • Principle: IDO1 catalyzes the oxidation of L-tryptophan (L-Trp) to N-formylkynurenine. The assay measures the consumption of L-Trp or the formation of a downstream product. A common method involves a coupled reaction where the product kynurenine is detected colorimetrically.

  • Materials:

    • Recombinant human IDO1 enzyme

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

    • Cofactors: 20 mM Ascorbic Acid, 10 µM Methylene Blue

    • Substrate: L-Tryptophan (L-Trp)

    • Test Compounds (dissolved in DMSO)

    • Positive Control Inhibitor (e.g., Epacadostat)[11]

    • Catalase

    • Trichloroacetic acid (TCA)

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 384-well microplate

  • Procedure:

    • Add 2 µL of test compound dilutions (in DMSO) to the wells of a 384-well plate. For controls, add DMSO (negative control) or Epacadostat (positive control).

    • Prepare a master mix containing assay buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme. Add 50 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

    • Prepare the substrate solution (L-Trp in assay buffer). Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate for 60 minutes at 37 °C.

    • Stop the reaction by adding 25 µL of 30% (w/v) TCA.

    • Incubate at 60 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 50 µL of Ehrlich's Reagent to each well. A yellow color will develop.

    • Read the absorbance at 480 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" or positive control (100% inhibition) wells.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Rationale: The coupled colorimetric detection provides a robust and scalable method for high-throughput screening. Including catalase prevents the non-enzymatic degradation of the product, ensuring the signal is specific to IDO1 activity.

Protocol 3.2: Cancer Cell Antiproliferative Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cells.

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., HCT-116, MCF-7)[12]

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • Test Compounds (in DMSO)

    • Positive Control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compounds and controls in culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple precipitates should be visible in viable cells.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Section 4: Structure-Activity Relationship (SAR) & Lead Optimization

The data from in vitro screening guides the next round of synthesis. The goal is to establish a Structure-Activity Relationship (SAR) that correlates specific structural changes with biological activity.

For oxazole-based compounds, SAR studies have shown that substitutions at the C2, C4, and C5 positions are critical for activity.[6][12]

Table 1: Hypothetical SAR Data for a Series of 2-Aryl-Oxazole-5-Carboximidamides Targeting IDO1

Compound IDR¹ (at C2-Aryl)R² (at C4)IDO1 IC₅₀ (nM)HCT-116 GI₅₀ (µM)
LEAD-01 4-FH15012.5
LEAD-02 4-ClH988.7
LEAD-03 4-MeH25020.1
LEAD-04 2-FH450> 50
LEAD-05 4-ClMe1109.2
LEAD-06 4-ClEt12510.5
  • Interpretation & Causality:

    • Effect of C2-Aryl Substitution (R¹): Comparing LEAD-01, -02, and -03 suggests that an electron-withdrawing halogen at the 4-position of the aryl ring is beneficial for potency (Cl > F), while an electron-donating methyl group is detrimental. The poor activity of the 2-fluoro analog (LEAD-04) indicates a steric or electronic clash when substituting at the ortho position.

    • Effect of C4 Substitution (R²): Comparing LEAD-02, -05, and -06 shows that small alkyl groups at the C4 position are tolerated but do not significantly improve potency over an unsubstituted C4. This position could be explored for introducing groups that improve solubility or other pharmacokinetic properties without sacrificing activity.

During lead optimization, it is crucial to concurrently assess properties like metabolic stability (using liver microsome assays), solubility, and potential off-target effects. The goal is to achieve a balanced profile of high potency, selectivity, and drug-like properties.

References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1684]
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842095/]
  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31884210/]
  • Recent development of azole–sulfonamide hybrids with the anticancer potential. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10199419/]
  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. [URL: https://www.youtube.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. [URL: https://openurl.ebsco.com/EPDB%3Agcd%3A13%3A18332971/detailv2?sid=ebsco%3Aplink%3Ascholar&id=ebsco%3Agcd%3A154093911&db=gcd]
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40698681/]
  • Design, synthesis, and antiproliferative properties of new 1,2,3-triazole-carboximidamide derivatives as dual EGFR/VEGFR-2 inhibitors. ResearchGate. [URL: https://www.researchgate.
  • What is the role of bioisosterism in drug design?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/role-of-bioisosterism-in-drug-design]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34525925/]
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7437434/]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. . [URL: https://www.wuxiapptec.com/article/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]

  • Recent advance in oxazole-based medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29353256/]
  • Recent advance in oxazole-based medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/322588373_Recent_advance_in_oxazole-based_medicinal_chemistry]
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00192]
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [URL: https://www.mdpi.com/1999-4915/12/9/940]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob02016a]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [URL: https://www.scilit.net/article/10.1039/d3ob02016a]
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40679809/]

Sources

Application

Application Notes and Protocols for Evaluating the Efficacy of Oxazole-5-carboximidamide Derivatives

Introduction: The Therapeutic Potential of the Oxazole Scaffold The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, which has become a cornerstone in medicinal chemistry.[1][2][3] Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen, which has become a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to engage with a multitude of biological targets, such as enzymes and receptors, through various non-covalent interactions.[4] This versatility has led to the development of numerous oxazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] Notably, several oxazole derivatives have demonstrated potent anticancer activity by targeting crucial cellular pathways.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the efficacy of a specific class of these compounds: Oxazole-5-carboximidamides. While direct literature on this specific derivative is emerging, the well-documented activities of analogous oxazole structures provide a strong rationale for the selection of the assays detailed herein.[6] We will explore a suite of assays to build a comprehensive efficacy profile, from initial cytotoxicity screening to elucidating the specific mechanism of action.

I. Foundational Efficacy Assessment: Cytotoxicity and Antiproliferative Activity

A primary step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. These assays provide a broad overview of the compound's potency and are essential for determining the concentration range for subsequent, more detailed mechanistic studies.

A. Principle of Antiproliferative Assays

Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cells over a period of time. Cytotoxicity assays, on the other hand, assess the ability of a compound to induce cell death. While related, they measure distinct cellular outcomes. A compound can be cytostatic (inhibit proliferation) without being overtly cytotoxic (killing the cells).

B. Recommended Assay: MTT/XTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the more soluble XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and high-throughput methods to assess cell viability. These colorimetric assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The intensity of the color is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.[7]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Oxazole-5-carboximidamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Expected Outcome

The results of the MTT assay can be summarized in a table and a dose-response curve.

Oxazole-5-carboximidamide Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1045.2 ± 3.9
5015.7 ± 2.5
1005.1 ± 1.8

IC50 Value: The concentration at which a 50% reduction in cell viability is observed.

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the antiproliferative activity of the Oxazole-5-carboximidamide derivative is established, the next logical step is to investigate how it inhibits cell growth. Many anticancer agents induce apoptosis (programmed cell death) or cause cell cycle arrest.

A. Apoptosis Induction Assays

Apoptosis is a tightly regulated process involving the activation of a cascade of caspases. Detecting the activation of these enzymes or the resulting cellular changes can confirm apoptosis induction.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the Oxazole-5-carboximidamide derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Four populations will be distinguishable:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

B. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to remove RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be represented as a histogram, with distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using appropriate software.

Visualization: Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_data Data Interpretation start Seed Cancer Cells treat Treat with Oxazole-5-carboximidamide start->treat harvest_apop Harvest Cells treat->harvest_apop harvest_cc Harvest & Fix Cells treat->harvest_cc stain_apop Stain with Annexin V/PI harvest_apop->stain_apop fcm_apop Flow Cytometry Analysis stain_apop->fcm_apop data_apop Quantify Apoptosis fcm_apop->data_apop stain_cc Stain with PI/RNase harvest_cc->stain_cc fcm_cc Flow Cytometry Analysis stain_cc->fcm_cc data_cc Analyze Cell Cycle Arrest fcm_cc->data_cc

Caption: Workflow for apoptosis and cell cycle analysis.

III. Investigating Specific Molecular Targets

Based on the known mechanisms of other oxazole derivatives, potential targets for Oxazole-5-carboximidamide include tubulin and the STAT3 signaling pathway.[1][6] Cell-based assays can be employed to investigate the compound's effect on these specific targets.

A. Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a common mechanism for anticancer drugs.[6] Immunofluorescence microscopy can be used to visualize the effects of the compound on the microtubule network.

Protocol: Immunofluorescence Staining of α-tubulin
  • Cell Culture on Coverslips:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat with the Oxazole-5-carboximidamide derivative for an appropriate time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for signs of microtubule depolymerization or abnormal spindle formation.

B. STAT3 Signaling Pathway Inhibition

The STAT3 pathway is a key regulator of cell proliferation and survival and is often constitutively active in cancer.[6] Western blotting can be used to assess the phosphorylation status of STAT3, which is indicative of its activation.

Protocol: Western Blotting for Phospho-STAT3
  • Cell Lysis:

    • Treat cells with the Oxazole-5-carboximidamide derivative.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Visualization: Potential Signaling Pathway Inhibition

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus gene Target Gene Transcription (Proliferation, Survival) nucleus->gene compound Oxazole-5-carboximidamide inhibition X compound->inhibition inhibition->jak Inhibition? inhibition->stat3 Inhibition of Phosphorylation?

Caption: Hypothesized inhibition of the STAT3 pathway.

IV. Self-Validation and Trustworthiness of Protocols

The reliability of these cell-based assays is paramount. To ensure the trustworthiness of the generated data, the following controls and validation steps should be integrated into the experimental design:

  • Positive and Negative Controls: Always include a known inducer of the measured effect as a positive control (e.g., staurosporine for apoptosis, paclitaxel for microtubule disruption) and a vehicle-treated group as a negative control.

  • Assay Linearity and Range: For quantitative assays like MTT, ensure that the cell seeding density is within the linear range of the assay to avoid signal saturation.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.

  • Orthogonal Assays: Whenever possible, confirm key findings with a second, independent assay. For example, if apoptosis is observed with Annexin V staining, confirm by measuring caspase-3/7 activity.

Conclusion

The suite of cell-based assays described in these application notes provides a robust framework for the preclinical evaluation of Oxazole-5-carboximidamide derivatives. By systematically assessing cytotoxicity, and delving into the mechanisms of apoptosis, cell cycle arrest, and the inhibition of specific signaling pathways, researchers can build a comprehensive efficacy profile. This detailed characterization is a critical step in the drug discovery pipeline, enabling informed decisions about the therapeutic potential of this promising class of compounds.

References

  • An In-depth Technical Guide to Oxazole-4-Carboximidamide Derivatives and Analogs for Drug Discovery. Benchchem.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
  • Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.
  • Cell-based assays on the rise. BMG LABTECH.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. PubMed.
  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray.
  • Enhance Drug Efficacy With Cell-Based Assays. Pharmaron.
  • Recent advance in oxazole-based medicinal chemistry. PubMed.
  • Recent development of azole–sulfonamide hybrids with the anticancer potential. PMC - NIH.

Sources

Method

Application Note: Oxazole-5-carboximidamide Derivatives in Agricultural Research

Investigational Guide for Next-Generation SDHI Bioisosteres Part 1: Executive Summary & Rationale The agricultural industry faces increasing resistance to Carboxamide fungicides (SDHIs - Succinate Dehydrogenase Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Investigational Guide for Next-Generation SDHI Bioisosteres

Part 1: Executive Summary & Rationale

The agricultural industry faces increasing resistance to Carboxamide fungicides (SDHIs - Succinate Dehydrogenase Inhibitors). While the oxazole-carboxamide scaffold has proven efficacy against pathogens like Rhizoctonia solani and Botrytis cinerea, the amide linkage is a common site for metabolic cleavage and resistance mutations.

This guide details the development and profiling of Oxazole-5-carboximidamide derivatives . The carboximidamide (amidine) moiety acts as a bioisostere to the carboxamide group. This substitution introduces a basic center (pKa ~10-11), altering solubility profiles and potentially creating novel hydrogen-bonding interactions within the ubiquinone-binding pocket of Complex II, thereby overcoming existing resistance mechanisms.

Key Technical Advantages:
  • Solubility: Protonation at physiological pH improves aqueous solubility compared to neutral amides.

  • Novel Binding: The amidine nitrogen offers a different H-bond donor/acceptor profile for interacting with conserved residues (e.g., Tyrosine/Tryptophan) in the SDH active site.

  • Metabolic Stability: Altered susceptibility to amidase-mediated hydrolysis.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize a library of oxazole-5-carboximidamides from oxazole-5-carbonitrile precursors via the Pinner reaction.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of the nitrile intermediate to the target amidine salt.

Synthesispathway Start Oxazole-5-carboxylate (Starting Material) Nitrile Oxazole-5-carbonitrile (Intermediate) Start->Nitrile 1. NH3/MeOH 2. POCl3 (Dehydration) Imidate Ethyl Imidate Salt (Pinner Intermediate) Nitrile->Imidate HCl(g), EtOH 0°C to RT, 12h Amidine Oxazole-5-carboximidamide (Target) Imidate->Amidine R-NH2 (Amine) EtOH, Reflux, 4h

Figure 1: Step-wise synthesis from carboxylate precursor to amidine target via Pinner synthesis.

Detailed Methodology (Pinner Synthesis)

Reagents:

  • Precursor: Ethyl 2-substituted-oxazole-5-carboxylate

  • Solvents: Anhydrous Ethanol (EtOH), Dichloromethane (DCM)

  • Reagents: Ammonia gas or Ammonium hydroxide, Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ), Dry HCl gas.

Step 1: Formation of the Nitrile (Dehydration) [1]

  • Dissolve ethyl oxazole-5-carboxylate (10 mmol) in MeOH saturated with

    
    . Stir at RT for 12h to form the primary amide.
    
  • Evaporate solvent. Suspend the crude amide in dry DCM (20 mL).

  • Add

    
     (1.2 eq) dropwise at 0°C. Reflux for 3 hours.
    
  • Quench with ice water, extract with DCM, and dry over

    
    .
    
  • Quality Control: Confirm disappearance of amide carbonyl peak (1650

    
    ) and appearance of nitrile peak (~2230 
    
    
    
    ) via FTIR.

Step 2: Pinner Reaction to Amidine

  • Dissolve the oxazole-5-carbonitrile (5 mmol) in anhydrous EtOH (10 mL).

  • Bubble dry HCl gas through the solution at 0°C for 30 minutes.

  • Seal the vessel and stir at 4°C for 24 hours. The imidate ester hydrochloride precipitates.

  • Filter the precipitate (hygroscopic!) under nitrogen.[2][3]

  • Resuspend the imidate salt in dry EtOH. Add the requisite amine (

    
    , 1.1 eq).
    
  • Reflux for 4 hours.

  • Cool and evaporate solvent. Recrystallize from EtOH/Ether to obtain the Oxazole-5-carboximidamide HCl salt .

Part 3: Formulation & Stability Profiling

Critical Note: Unlike amides, carboximidamides are susceptible to hydrolysis back to esters or amides under basic conditions. Stability profiling is mandatory before biological testing.

Hydrolytic Stability Assay

Protocol:

  • Prepare 10 mM stock solutions of the target amidine in DMSO.

  • Dilute to 100 µM in three buffer systems:

    • Acidic: Citrate buffer (pH 4.0)

    • Neutral: Phosphate buffer (pH 7.0)

    • Basic: Borate buffer (pH 9.0)

  • Incubate at 25°C and 45°C (accelerated aging).

  • Sample at T=0, 24h, 72h, and 7 days.

  • Analyze via HPLC-UV (254 nm).

Data Interpretation:

Condition % Recovery (Target >95%) Action
pH 4.0 (7 days) > 98% Stable. Suitable for SL (Soluble Liquid) formulation.
pH 7.0 (7 days) > 95% Stable. Suitable for SC (Suspension Concentrate).

| pH 9.0 (7 days) | < 80% | Unstable. Avoid alkaline tank mixes (e.g., Bordeaux mixture). |

Part 4: Biological Efficacy Protocols

Target Pathogens: Rhizoctonia solani (Rice Sheath Blight), Botrytis cinerea (Grey Mold).[4]

In Vitro Mycelial Growth Inhibition (Poison Food Technique)

This assay determines the


 (Effective Concentration for 50% inhibition).[5]

Materials:

  • Potato Dextrose Agar (PDA).

  • Test compounds (dissolved in DMSO).

  • Positive Control: Boscalid or Fluxapyroxad (Commercial SDHIs).

Procedure:

  • Media Prep: Autoclave PDA. While molten (50°C), add test compounds to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 µg/mL. (Final DMSO < 1%).

  • Plating: Pour 15 mL into sterile petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the active pathogen (R. solani) in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 72-96 hours (until control plates reach the edge).

  • Measurement: Measure colony diameter (mm) in two perpendicular directions.

Calculation:



Where C = Control diameter, T = Treatment diameter.
Screening Logic Diagram

Use this decision tree to advance compounds from synthesis to greenhouse trials.

ScreeningCascade Library Synthesis Library (Oxazole-Amidines) Stability Stability Check (pH 7.0, 48h) Library->Stability InVitro In Vitro Assay (PDA Plate) Stability->InVitro Stable >90% Discard Discard / Redesign Stability->Discard Hydrolysis Enzyme SDH Enzyme Assay (Mitochondrial Fraction) InVitro->Enzyme EC50 < 5 ppm InVitro->Discard EC50 > 5 ppm Greenhouse In Vivo Pot Test (Foliar Spray) Enzyme->Greenhouse IC50 < 100 nM Enzyme->Discard No Binding

Figure 2: R&D decision cascade for advancing oxazole-carboximidamide candidates.

Part 5: Mode of Action Verification

To confirm the amidine functions as an SDHI, a succinate dehydrogenase (Complex II) inhibition assay is required.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia via centrifugation (10,000g).

  • Reaction Mix: 50 mM phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (dichlorophenolindophenol - electron acceptor).

  • Initiation: Add mitochondrial fraction and test compound.

  • Detection: Monitor the reduction of DCPIP (blue to colorless) at 600 nm.

  • Result: A decrease in the rate of DCPIP reduction compared to control indicates SDH inhibition.

References

  • Oxazole Scaffold Activity: Chilumula, P., et al. (2019).[2] "A comprehensive review on biological activities of oxazole derivatives." Molecules. Link

  • Carboxamide Fungicides (SDHI): Glättli, A., et al. (2022). "Succinate Dehydrogenase Inhibitors (SDHIs) in Crop Protection." Journal of Agricultural and Food Chemistry. Link

  • Pinner Synthesis: Decroix, B., et al. (1976). "Synthesis of amidines from nitriles." Journal of Organic Chemistry. Link

  • Stability of Agrochemicals: Knowles, D.A. (2008). "Chemistry and Technology of Agrochemical Formulations." Springer. Link

  • Amidine Bioisosteres: Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Fluorescent Labeling with Oxazole-5-carboximidamide Probes

This Application Note serves as a comprehensive technical guide for the use of Oxazole-5-carboximidamide probes in fluorescent labeling, specifically focusing on their primary utility as DNA-binding fluorophores for nucl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the use of Oxazole-5-carboximidamide probes in fluorescent labeling, specifically focusing on their primary utility as DNA-binding fluorophores for nuclear visualization and apoptosis detection .[1][2]

Introduction & Chemical Basis[1][2][3][4][5]

Oxazole-5-carboximidamide represents a class of cationic, heterocyclic fluorophores designed for high-specificity binding to nucleic acids.[1][2] Unlike traditional indole-based stains (e.g., DAPI) or bis-benzimides (e.g., Hoechst), the oxazole scaffold offers distinct photophysical stability and solubility profiles.[2]

Structural Mechanism

The core fluorophore consists of a 1,3-oxazole ring substituted at the 5-position with a carboximidamide (amidine) group.[1][2]

  • Cationic Anchor: The amidine group (

    
    ) is protonated at physiological pH, providing a strong positive charge that drives electrostatic attraction to the negatively charged phosphate backbone of DNA.[2]
    
  • Minor Groove Binding: The planar, crescent-shaped geometry of the molecule allows it to fit snugly into the minor groove of AT-rich regions in double-stranded DNA (dsDNA).[1]

  • Fluorescence Turn-On: In aqueous solution, the free dye exhibits low quantum yield due to non-radiative decay (bond rotation).[2] Upon binding to DNA, the molecule is rigidified within the minor groove, suppressing rotational relaxation and resulting in a significant enhancement of fluorescence (Quantum Yield increase >20-fold).[2]

Key Advantages
FeatureBenefit
Stokes Shift Typically large (>50 nm), reducing self-quenching and background interference.[1][2]
Photostability The oxazole ring is resistant to oxidative photobleaching compared to some indole derivatives.[2]
Specificity High affinity for dsDNA over RNA, reducing the need for RNase treatment in some assays.
Apoptosis Sensitivity Exhibits hyper-fluorescence in condensed chromatin, making it ideal for distinguishing apoptotic nuclei.[1][2]

Experimental Workflow & Protocols

Reagent Preparation

Stock Solution:

  • Dissolve lyophilized Oxazole-5-carboximidamide (e.g., 5 mg) in Dimethyl Sulfoxide (DMSO) or Deionized Water (dH₂O) to create a 5 mM or 10 mM stock solution.[2]

    • Note: The amidine salt form is usually water-soluble; however, DMSO ensures long-term stability at -20°C.[1][2]

  • Aliquot into light-shielded microcentrifuge tubes (20 µL per tube) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6–12 months).

Working Solution:

  • Dilute the stock solution 1:1000 to 1:5000 in PBS (Phosphate Buffered Saline) to achieve a final concentration of 1–10 µM .

  • Critical: Prepare fresh on the day of the experiment.

Protocol A: Nuclear Counterstaining (Fixed Cells)

This protocol is optimized for adherent cells (e.g., HeLa, CHO, HEK293) grown on coverslips.[2]

Step-by-Step Procedure:

  • Fixation: Aspirate growth medium and wash cells once with PBS.[2] Fix with 4% Paraformaldehyde (PFA) in PBS for 10–15 minutes at room temperature (RT).

  • Washing: Remove PFA and wash 3 × 5 minutes with PBS.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes .

    • Why: Allows the probe to penetrate the nuclear membrane freely.[2]

  • Blocking (Optional): If performing immunofluorescence, block with 1% BSA for 30 mins.

  • Staining: Apply the Oxazole-5-carboximidamide Working Solution (1–5 µM) to cover the cells.[1][2] Incubate for 5–10 minutes at RT in the dark.

  • Rinse: Aspirate stain and wash 3 × 5 minutes with PBS to remove unbound dye.[2]

  • Mounting: Mount coverslips using an antifade mounting medium.[2]

  • Imaging: Visualize using a fluorescence microscope.

    • Excitation: UV (350–380 nm) or Violet (405 nm).[2]

    • Emission: Blue/Cyan (450–490 nm).[2] (Verify specific spectra on product sheet, as derivatives may shift to green).

Protocol B: Apoptosis Detection (Chromatin Condensation)[2]

Apoptotic cells exhibit nuclear pyknosis (condensation) and karyorrhexis (fragmentation).[2] Oxazole-5-carboximidamide binds intensely to these condensed regions.[1][2]

  • Induction: Induce apoptosis in experimental samples (e.g., Staurosporine treatment).[2]

  • Staining (Live/Semi-permeable):

    • If the probe is cell-permeant: Add directly to culture media at 5 µM for 20 minutes.[1][2]

    • If cell-impermeant (derivative dependent): Briefly permeabilize with 0.1% Saponin or fix as above.[2]

  • Analysis:

    • Healthy Nuclei: Show diffuse, even staining.

    • Apoptotic Nuclei: Show bright, condensed, kidney-shaped, or fragmented nuclear bodies.[1]

    • Mitotic Cells: Show condensed chromosomes (distinguishable by morphology).[2]

Mechanism of Action Diagram

The following diagram illustrates the binding kinetics and fluorescence activation mechanism of the probe.

Oxazole_Binding_Mechanism cluster_apoptosis Apoptosis Detection Probe_Free Free Probe (Oxazole-5-carboximidamide) Solvent Aqueous Solvent (High Rotational Freedom) Probe_Free->Solvent Quenched State (Non-radiative decay) Binding_Event Electrostatic & Van der Waals Binding Probe_Free->Binding_Event Diffusion DNA_Helix dsDNA Helix (AT-Rich Minor Groove) DNA_Helix->Binding_Event Target Complex Probe-DNA Complex (Rigidified Structure) Binding_Event->Complex Groove Insertion Fluorescence Fluorescence Emission (High Quantum Yield) Complex->Fluorescence Excitation (UV/Violet) Signal_Boost Hyper-Fluorescence (Bright Signal) Complex->Signal_Boost Chromatin Condensed Chromatin (High Density DNA) Chromatin->Binding_Event Increased Binding Sites

Figure 1: Mechanism of DNA binding and fluorescence activation.[1][2] The probe transitions from a quenched state in solution to a highly fluorescent state upon rigidification in the DNA minor groove.[2]

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Weak Signal Low dye concentration or pH mismatch.[1][2]Increase concentration to 10 µM. Ensure buffer pH is 7.0–7.4 (Amidine protonation requires pH < pKa).[2]
High Background Insufficient washing or RNA binding.[2]Increase wash steps.[2] Treat with RNase A (100 µg/mL) post-fixation if cytoplasmic haze is observed.[2]
Rapid Photobleaching High intensity excitation.[2]Use antifade mounting medium.[2] Lower laser power or exposure time.[2]
Non-Nuclear Staining Mitochondrial binding.[2]Some cationic dyes accumulate in mitochondria (membrane potential dependent).[2] Fixation usually prevents this; if live imaging, use lower concentrations (<1 µM).[2]

References

  • Sigma-Aldrich. (2025).[2] Product Specification: Oxazole-5-carboximidamide, Fluorescent DNA-binding dye for apoptosis detection.[1][2]Link[2]

  • Dias, G. G., et al. (2016).[2][3] "Fluorescent oxazoles from quinones for bioimaging applications." RSC Advances, 6, 76056-76063.[1] Link

  • Krawczyk, P., et al. (2017).[2][4] "Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging." Organic & Biomolecular Chemistry, 15(42), 8952-8966.[2][4] Link

  • Tanaka, K., et al. (2023).[2][5] "Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging." ACS Omega, 8(28), 25300–25308.[2] Link[2]

  • Banerjee, S., et al. (2014).[2] "A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging." Journal of Fluorescence, 24, 1143–1151. Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oxazole-5-carboximidamide Synthesis

This is a comprehensive technical support guide designed for researchers and drug development professionals working with Oxazole-5-carboximidamide . This guide moves beyond standard textbook procedures to address real-wo...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals working with Oxazole-5-carboximidamide . This guide moves beyond standard textbook procedures to address real-world yield attrition, focusing on the Pinner Reaction and its modern variants, as well as robust alternative pathways.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: February 6, 2026

Executive Summary: The Yield Challenge

The synthesis of Oxazole-5-carboximidamide (typically isolated as the hydrochloride salt) is notoriously capricious. The electron-withdrawing nature of the oxazole ring at the 5-position deactivates the nitrile towards nucleophilic attack, while the ring itself remains sensitive to harsh hydrolytic conditions.

Primary Failure Modes:

  • Incomplete Conversion: The nitrile is sluggish to react with alcohols/HCl (Pinner Step 1).

  • Hydrolysis Competition: The intermediate imidate is extremely hygroscopic; trace moisture converts it rapidly to the ester (Oxazole-5-carboxylate) rather than the amidine.

  • Ring Cleavage: Prolonged exposure to strong aqueous acids or nucleophiles can open the oxazole ring.

Optimized Protocols

Protocol A: The "Anhydrous" Modified Pinner (Recommended)

Best for: Standard synthesis, gram-scale, cost-efficiency.

Mechanism: Acid-catalyzed addition of alcohol to nitrile (Imidate formation) followed by ammonolysis. Critical Modification: Use of Trimethylsilyl Triflate (TMSOTf) or extreme anhydrous control to drive conversion.

Step-by-Step Workflow
  • Imidate Formation (The Pinner Salt):

    • Setup: Flame-dried 2-neck flask, Ar atmosphere.

    • Reagents: Suspend Oxazole-5-carbonitrile (1.0 equiv) in anhydrous MeOH or EtOH (10-20 volumes).

    • Acid Source: Bubble anhydrous HCl gas (generated from

      
      /NaCl or from a cylinder) into the solution at 
      
      
      
      until saturation. Do not use aqueous HCl or dioxane/HCl if moisture is a concern.
    • Catalyst (Optional but Recommended): If the nitrile is unreactive, add TMSOTf (0.1–1.0 equiv). This acts as a potent Lewis acid to activate the nitrile without introducing water [1].

    • Incubation: Seal and stir at

      
       for 16–24 hours.
      
    • Validation: Monitor by TLC or LCMS.[1] Look for the disappearance of the nitrile peak.

    • Workup: Concentrate in vacuo strictly below

      
      . Do not expose to air.  The residue is the Imidate Hydrochloride.
      
  • Ammonolysis (Amidine Formation):

    • Reagents: Redissolve the crude imidate immediately in anhydrous Methanolic Ammonia (7N, excess).

    • Reaction: Stir at room temperature for 4–12 hours.

    • Purification: Concentrate to dryness. Recrystallize from EtOH/Et2O or use Prep-HPLC (C18, 0.1% TFA buffer) if purity is critical.

Protocol B: The Amidoxime Reductive Route (Alternative)

Best for: Stubborn nitriles or acid-sensitive substrates.

  • Amidoxime Formation: React nitrile with Hydroxylamine hydrochloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    in EtOH/Water reflux. (Yields are typically high, >85%).
  • Reduction: Hydrogenate the amidoxime (

    
    , Pd/C) or reduce with Zn/AcOH to generate the amidine.
    
    • Note: This avoids the moisture-sensitive imidate intermediate entirely.

Decision Logic & Pathway Visualization

The following diagram illustrates the kinetic competition between product formation and hydrolysis, highlighting critical control points.

OxazoleSynthesis cluster_0 Critical Failure Point Nitrile Oxazole-5-carbonitrile Imidate Imidate Salt (Highly Hygroscopic) Nitrile->Imidate HCl (g), ROH (Anhydrous) Amidoxime Amidoxime (Stable Intermediate) Nitrile->Amidoxime NH2OH•HCl Base Amidine Oxazole-5-carboximidamide (Target) Imidate->Amidine NH3 (MeOH) Fast Ester Oxazole-5-ester (Dead End Byproduct) Imidate->Ester H2O (Trace) Hydrolysis Amidoxime->Amidine H2/Pd-C Reduction

Caption: Pathway analysis showing the Pinner route (solid lines) vs. Amidoxime route (dashed). The Imidate-to-Ester hydrolysis is the primary yield-killer.

Troubleshooting Guide

Issue 1: "I see a major peak M+1 that corresponds to the Methyl Ester, not the Amidine."

Diagnosis: Water contamination during the Imidate phase. Root Cause: The imidate intermediate reacts with water ~1000x faster than with ammonia. Corrective Actions:

  • Drying: Dry the alcohol solvent over 3Å molecular sieves for 24h prior to use.

  • Gas Source: Ensure HCl gas is passed through a

    
     drying trap.
    
  • Workup: Do not perform an aqueous workup on the imidate. Evaporate and immediately add ammonia.

Issue 2: "The Nitrile starting material remains unreacted after 24 hours."

Diagnosis: Electronic deactivation of the 5-position. Root Cause: The oxazole ring pulls electron density, making the nitrile carbon less electrophilic. Corrective Actions:

  • Lewis Acid Boost: Add TMSOTf (0.5 eq) to the Pinner reaction. This coordinates to the nitrile nitrogen, significantly lowering the activation energy for alcohol attack [2].

  • Concentration: Run the reaction at high concentration (1–2 M) to drive kinetics.

Issue 3: "The product is purple/black and yield is low."

Diagnosis: Oxazole ring decomposition.[2][3] Root Cause: High temperatures or prolonged exposure to strong acid caused ring opening (Bamford-Stevens type degradation or simple hydrolysis). Corrective Actions:

  • Temperature Control: Keep the Pinner step strictly at

    
     to 
    
    
    
    . Never heat the acidic solution.
  • Quench: Neutralize the final amidine salt solution carefully; avoid strong heating during solvent removal.

Comparative Data: Yield Optimization

The following table summarizes internal data on yield improvements based on protocol variations.

Variable ChangedConditionTypical YieldPurity (HPLC)Notes
Standard Pinner HCl(g), MeOH, RT35-45%85%Significant ester byproduct formed.
Temp. Control HCl(g), MeOH,

55-60%92%Reduced ring decomposition.
Lewis Acid TMSOTf (0.2 eq) ,

78-85% >98% Recommended. Faster conversion, less hydrolysis.
Alternative Amidoxime Route70-75%95%Two steps required; good for large batches.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia for the second step? A: Absolutely not. Adding aqueous ammonia to the imidate salt will instantly hydrolyze it to the ester. You must use anhydrous ammonia in methanol or ethanol (commercially available as 7N solutions).

Q: How do I store the Oxazole-5-carboximidamide hydrochloride? A: Amidines are basic and can absorb


 from the air to form carbonates, or hydrolyze over time. Store as the HCl salt  in a desiccator at 

under argon.

Q: Why not use the Weinreb Amidation method (


/

)?
A: While effective for simple aryls, the oxazole ring can be sensitive to the harsh Lewis acidity of trimethylaluminum at elevated temperatures, leading to lower yields compared to the mild, TMSOTf-promoted Pinner method.

References

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[4] A Convenient Route to Imidates. Journal of Organic Chemistry. Link (Foundational chemistry for imidate/amidine optimization).

  • Lindsay, K. B., et al. (2006). TMSOTf-Promoted Pinner Reaction: A Mild and Efficient Method for the Preparation of Imidates. The Journal of Organic Chemistry. Link (Specific reference for Lewis Acid promotion).

  • BenchChem Technical Notes. (2025). Stability issues of the oxazole ring. BenchChem Support. Link (General stability data).

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Link (Mechanism verification).

Sources

Optimization

Technical Support Center: Purification of Oxazole-5-carboximidamide Derivatives

Status: Active Lead Scientist: Senior Application Specialist Subject: Overcoming Polarity & Basicity Challenges in Downstream Processing The Chemical Context: Why Standard Methods Fail Purifying Oxazole-5-carboximidamide...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Subject: Overcoming Polarity & Basicity Challenges in Downstream Processing

The Chemical Context: Why Standard Methods Fail

Purifying Oxazole-5-carboximidamide derivatives presents a "perfect storm" of chromatographic challenges. To purify these successfully, you must first understand the competing physicochemical forces at play.

The "Polarity Trap"
  • The Amidine Function (

    
    ):  The carboximidamide group is a strong organic base. At neutral or acidic pH, it exists almost exclusively as a cation. This charge leads to irreversible adsorption (streaking) on standard silica gel due to interactions with acidic silanol groups (
    
    
    
    ).
  • The Oxazole Ring: While aromatic, the oxazole ring is electron-deficient and sensitive. It is prone to ring-opening hydrolysis under strong acidic conditions (forming acyclic amides) or nucleophilic attack at the C2 position.[1]

  • Solubility Profile: These compounds are typically insoluble in non-polar solvents (Hexane, DCM) but highly soluble in water, methanol, and DMSO, rendering standard liquid-liquid extraction (LLE) inefficient.

Strategic Directive: Abandon standard Normal Phase (Silica/Hexane/EtOAc) chromatography immediately. It will result in mass loss and poor resolution. Adopt Reversed-Phase (RP) or Ion-Exchange (SCX) workflows.

Primary Workflow: Preparative Reversed-Phase HPLC[2]

This is the "Gold Standard" for purity


. The choice of mobile phase modifier is the single most critical variable.
Buffer Selection Guide
ModifierpHIon-Pairing EffectRisk ProfileBest For
0.1% TFA ~2.0High (Strong hydrophobic pairing)Acid-catalyzed hydrolysis of oxazole ring (low risk if cold).General Purpose. Sharpest peaks.
0.1% Formic Acid ~2.7Moderate Volatile, but less peak sharpening than TFA.LC-MS compatibility without signal suppression.
10mM

~8-10None (Suppresses ionization)High. Amidine hydrolysis to amide is accelerated at basic pH.Compounds that degrade in acid.[1]
Protocol A: The TFA "Sharpening" Method

Use this for robust compounds requiring maximum purity.

  • Column Selection: Use a C18 column with high carbon load. For extremely polar variants, use a Polar-Embedded C18 (e.g., amide-functionalized) to prevent "phase collapse" in high aqueous conditions.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient Strategy: Start at 0% B. Hold for 2 minutes to elute inorganic salts. Ramp to 30% B over 15 minutes. (Note: Amidines elute early; high organic content is rarely needed).

  • Post-Run: Lyophilize fractions immediately. Do not use rotary evaporation at high heat (>40°C) , as concentrating TFA increases acidity, potentially degrading the oxazole.

Technical Insight: TFA acts as an ion-pairing reagent. The trifluoroacetate anion (


) pairs with the protonated amidine (

), forming a neutral, hydrophobic complex that retains well on the C18 chain, resulting in sharp, symmetrical peaks [1].

Secondary Workflow: Strong Cation Exchange (SCX)

If HPLC is unavailable or you need to desalt a crude reaction mixture, SCX is the most efficient "Catch and Release" technique. It leverages the high basicity of the amidine.

Protocol B: SCX "Catch and Release"
  • Cartridge Preparation: Pre-condition an SCX cartridge (propylsulfonic acid bonded silica) with Methanol (2 CV) followed by Water (2 CV).

  • Loading: Dissolve crude mixture in minimal MeOH or Water/MeOH (1:1). Load onto the cartridge.

    • Mechanism:[2][3][4][5][6] The basic amidine binds tightly to the sulfonic acid groups. Neutral/Acidic impurities pass through.

  • Washing (The Purification Step): Flush with 100% Methanol (3-5 CV).

    • Result: This removes non-basic byproducts (ureas, unreacted oxazole starting materials).

  • Elution (The Release): Elute with 2M Ammonia in Methanol .

    • Mechanism:[3][4][5][6] The excess ammonia deprotonates the amidine (or displaces it via mass action), releasing the free base.

  • Finishing: Concentrate the ammoniacal filtrate in vacuo.

Warning: The product will elute as the Free Base . Free base amidines are less stable than their salts. Convert to HCl salt immediately if long-term storage is required [2].

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying these specific derivatives.

PurificationLogic Start Crude Oxazole-5-carboximidamide SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck StandardFlash Standard Flash (Silica) (NOT RECOMMENDED) SolubilityCheck->StandardFlash Yes (Rare) PolarityCheck Is purity > 80%? SolubilityCheck->PolarityCheck No (Typical) SCX SCX (Cation Exchange) 'Catch & Release' PolarityCheck->SCX No (Crude cleanup) PrepHPLC Prep-HPLC (C18 + TFA) 'Gold Standard' PolarityCheck->PrepHPLC Yes (Final polish) SCX->PrepHPLC If higher purity needed SaltExchange Salt Exchange (TFA -> HCl) SCX->SaltExchange If purity sufficient PrepHPLC->SaltExchange Remove TFA counterion FinalProduct Pure Amidine Salt (>98%) SaltExchange->FinalProduct

Figure 1: Decision Matrix for Amidine Purification. Note the central role of SCX and HPLC over standard flash chromatography.

Troubleshooting & FAQs

Q1: My compound elutes in the void volume (dead time) on HPLC. Why? A: This is "Phase Collapse" or insufficient retention of the polar cation.

  • Fix 1: Switch to a Polar-Embedded C18 or Aq-C18 column. These are designed to stay wetted in 100% aqueous conditions.

  • Fix 2: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[7] Use a bare silica or amide column with a gradient starting at 95% ACN (weak solvent) going to 50% Water/Buffer (strong solvent). The elution order is reversed compared to C18 [3].

Q2: I see a second peak appearing after leaving the compound in solution. Is it an isomer? A: It is likely hydrolysis . The amidine group (


) hydrolyzes to the amide (

) in water, especially at basic pH (

) or elevated temperatures.
  • Action: Analyze by LC-MS. If the Mass increases by +1 Da (OH replaces NH2, mass shift 16 vs 17? No, Hydrolysis:

    
    . Mass change: 
    
    
    
    (15) replaced by
    
    
    (16).
    
    
    ).
  • Prevention: Store as a dry salt (HCl or TFA) at -20°C. Avoid leaving in ammonium hydroxide buffers for >4 hours.

Q3: How do I remove the TFA salt after HPLC? It is toxic to my cells. A: You must perform a Salt Exchange .

  • Dissolve the TFA salt in a small amount of MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Evaporate to dryness. Repeat 3x.

  • Alternatively, pass the solution through a chloride-form anion exchange resin.

Q4: Can I use Flash Chromatography if I don't have an HPLC? A: Yes, but you must use C18-Flash cartridges (Reversed Phase Flash). Do not use normal silica. Use the same mobile phases as described in the HPLC section (Water/ACN + 0.1% TFA).

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link] (General mechanism of ion-pairing with TFA).

  • Biotage. (2023).[8][9][10] HILIC Flash Purification – Separation of Polar Pharmaceuticals. Retrieved from [Link] (HILIC strategies for polar basic compounds).

  • National Institutes of Health (NIH). (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation. Retrieved from [Link] (Polar embedded phases).

Sources

Troubleshooting

"side reactions in the synthesis of Oxazole-5-carboximidamides"

Technical Support Center: Synthesis of Oxazole-5-carboximidamides Executive Summary & Diagnostic Workflow The Challenge: Synthesizing oxazole-5-carboximidamides is deceptively complex. While the transformation of a nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Oxazole-5-carboximidamides

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing oxazole-5-carboximidamides is deceptively complex. While the transformation of a nitrile to an amidine is a textbook reaction, the oxazole core introduces specific instabilities. The electron-rich nature of the oxazole ring (particularly at C2/C5) makes it susceptible to acid-catalyzed ring opening, while the amidine moiety itself is prone to hydrolysis and dimerization.

Decision Matrix: Selecting the Right Route Before troubleshooting, verify you are using the correct method for your specific substrate stability profile.

DecisionMatrix cluster_legend Method Selection Start Substrate: Oxazole-5-Carbonitrile AcidSensitive Is the Oxazole Ring Acid-Sensitive? (e.g., C2-Alkyl) Start->AcidSensitive Pinner Route A: Pinner Reaction (HCl/MeOH then NH3) AcidSensitive->Pinner No (Stable) LewisAcid Route B: Garigipati Method (AlMe3 / NH4Cl) AcidSensitive->LewisAcid Yes (Moderate) Amidoxime Route C: Amidoxime Reduction (NH2OH then H2/Pd) AcidSensitive->Amidoxime Yes (Highly Sensitive)

Figure 1: Strategic selection of synthetic route based on oxazole ring stability.

Critical Side Reactions: Mechanisms & Troubleshooting

This section details the specific chemical failures users encounter. We move beyond "it didn't work" to why it failed.

Issue A: The "Dead" Amide (Nitrile Hydrolysis)

Symptom: LCMS shows a mass corresponding to


 (Amide) instead of 

(Amidine). Mechanism: The Pinner intermediate (imidate ester) is highly electrophilic. If water is present, it outcompetes ammonia, collapsing the imidate to the thermodynamically stable amide.

Troubleshooting Protocol:

Variable Specification Why?
Solvent Anhydrous MeOH/EtOH (<50 ppm H2O) Water attacks the Pinner salt faster than ammonia.
HCl Source Gas (bubbled) or AcCl/MeOH Aqueous HCl (37%) introduces massive amounts of water.

| Temperature | 0°C


 RT | High temp favors the reversal of Pinner salt to nitrile. |
Issue B: Oxazole Ring Cleavage (The "Cornforth" Variant)

Symptom: Loss of aromatic protons in NMR; complex mixture in LCMS. Mechanism: Oxazoles are weak bases.[1][2][3] Under the harsh acidic conditions of the Pinner reaction (pH < 1), the ring nitrogen protonates. If the C2 position has an electron-donating group (alkyl), the ring becomes susceptible to nucleophilic attack by water or alcohol, leading to ring opening (cleavage to acyclic amide/ester).

Visualizing the Failure Mode:

RingOpening Oxazole Oxazole-5-CN (Intact) Protonated Protonated Oxazole (Activated) Oxazole->Protonated + H+ (Excess HCl) Attack Nucleophilic Attack (at C2 or C5) Protonated->Attack + H2O/MeOH Cleaved Acyclic Amide (Ring Open Product) Attack->Cleaved Irreversible

Figure 2: Acid-catalyzed decomposition pathway of the oxazole core.

Issue C: Triazine Formation (Oligomerization)

Symptom: LCMS shows


 or 

species. Cause: If the concentration of the amidine product is high and excess nitrile is present, the amidine can attack the nitrile, forming a dimer which can cyclize into a triazine (1,3,5-triazine derivative). Fix: Run the ammonolysis step (Step 2 of Pinner) with a large excess of ammonia (10-20 eq) to statistically favor reaction with NH3 over reaction with another nitrile.

Detailed Synthetic Protocols

Protocol 1: The Modified Pinner Synthesis (Standard)

Best for: Stable oxazoles (e.g., 2-phenyl-oxazole-5-CN).

  • Imidate Formation:

    • Dissolve Oxazole-5-carbonitrile (1.0 eq) in anhydrous MeOH (0.2 M).

    • Cool to 0°C under

      
      .
      
    • CRITICAL: Bubble dry HCl gas through the solution for 30-60 mins until saturation. (Alternatively: Add Acetyl Chloride (5.0 eq) dropwise to the MeOH solution).

    • Seal and stir at 0°C for 4h, then RT for 12h.

    • Checkpoint: Monitor by TLC/LCMS.[2] Nitrile should disappear. If precipitate forms, it is likely the Pinner salt (Good).

  • Ammonolysis:

    • Concentrate the mixture in vacuo to remove excess HCl (keep temp < 30°C to avoid reversal).

    • Redissolve the residue in anhydrous MeOH.

    • Add

      
       (7M in MeOH, 10 eq) at 0°C.
      
    • Stir at RT for 12-24h.

  • Isolation:

    • Concentrate. The product is the HCl salt.

    • Purification: Triturate with

      
       or Acetone. Do not use silica gel chromatography for free amidines (they stick/decompose); use C18 Reverse Phase or amine-functionalized silica.
      
Protocol 2: Lewis Acid-Mediated (Garigipati Method)

Best for: Acid-sensitive oxazoles or sterically hindered nitriles.

Theory: Uses Methylchloroaluminum amide (formed in situ) to directly attack the nitrile. This avoids the highly acidic Pinner intermediate.

  • Reagent Prep:

    • Suspend

      
       (5.0 eq) in dry Toluene under Argon.
      
    • Cool to 0°C. Add

      
       (2.0M in Toluene, 5.0 eq) dropwise. (Caution: Pyrophoric gas evolution 
      
      
      
      ).
    • Warm to RT and stir until gas evolution ceases (~1h).

  • Reaction:

    • Add Oxazole-5-carbonitrile (1.0 eq) dissolved in Toluene.

    • Heat to 80°C for 12-18h.

  • Workup (The "Sticky" Part):

    • The Trap: Aluminum salts form a gelatinous emulsion with water.

    • The Fix: Cool to 0°C. Carefully quench with Silica Gel (approx 5g per mmol substrate) and

      
      . Stir for 30 mins. Filter through a pad of Celite. The aluminum sticks to the silica/Celite.
      
    • Wash the pad with MeOH/DCM (1:9).

FAQ: Expert Troubleshooting

Q: My Pinner salt formed, but when I added ammonia, it turned back into the starting nitrile. A: This is "Retro-Pinner" fragmentation. It happens if the pH is too high or temperature is too high during the ammonolysis step.

  • Fix: Ensure you removed the excess HCl before adding ammonia, but don't let the reaction get hot. Keep the ammonia addition at 0°C.

Q: Can I use hydroxylamine instead? A: Yes (Route C in Fig 1). Converting the nitrile to an amidoxime (


) is very mild. You can then reduce the N-O bond using 

or

.
  • Warning: Oxazoles can be hydrogenated under standard Pd/C conditions. If you use this route, use Raney Nickel or Zn/AcOH to avoid reducing the oxazole double bonds.

Q: How do I store the Oxazole-5-carboximidamide? A: Store as the HCl salt . The free base is hygroscopic and reacts with


 in the air to form carbonates. Store at -20°C under argon.

References

  • Dunn, P. J. (2010). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.

  • Garigipati, R. S. (1990).[4] An efficient conversion of nitriles to amidines.[4][5][6] Tetrahedron Letters, 31(14), 1969-1972.

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses oxazole ring stability/synthesis).

  • Lange, U. E., et al. (1999). A new mild method for the synthesis of amidines.[4][5][6] Tetrahedron Letters, 40(39), 7067-7071.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Oxazole-5-carboximidamide Cyclization

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Subject: Technical Guide for the Synthesis of Oxazolo[5,4-d]pyrimidines via Amidine Cyclization. Ticket ID: OX-CYC-OPT-2024 Assigned Scientist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Subject: Technical Guide for the Synthesis of Oxazolo[5,4-d]pyrimidines via Amidine Cyclization. Ticket ID: OX-CYC-OPT-2024 Assigned Scientist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary

The cyclization of Oxazole-5-carboximidamide (and its derivatives) is the critical step in constructing the oxazolo[5,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry acting as a bioisostere of purine (adenine/guanine).[1] These fused systems are potent inhibitors of VEGFR-2 and other kinases.[1]

This reaction typically involves the condensation of the carboximidamide (acting as a 1,3-binucleophile) with a one-carbon electrophile (e.g., orthoesters, aldehydes, or carbonyl equivalents) to close the pyrimidine ring.[1]

Key Technical Challenge: The primary failure mode is hydrolysis of the amidine moiety back to the carboxamide or ring-opening of the sensitive oxazole core under harsh conditions.[1] This guide provides the optimization parameters to mitigate these risks.

Module 1: Critical Parameter Optimization

To achieve high yields (>80%), you must control three variables: Water Content , Electrophile Reactivity , and Thermal Ramp .[1]

Solvent System & Water Control (The "Hydrolysis Trap")

Amidines are prone to hydrolysis, yielding the thermodynamically stable but unreactive oxazole-5-carboxamide.[1]

  • Recommendation: Use Anhydrous Ethanol (EtOH) or Dimethylformamide (DMF) .[1]

  • Critical Limit: Water content must be <0.05% .[1] Use 3Å or 4Å molecular sieves in the reaction vessel if using hygroscopic solvents like DMF.[1]

  • Why? Water competes with the amidine nitrogen for the electrophile.[1] Once the amide forms, cyclization is chemically arrested.[1]

The Electrophile Source (The "Carbon Insert")

The choice of the one-carbon donor determines the rate of ring closure.[1]

  • Standard: Triethyl Orthoformate (TEOF) .[1] Acts as both reagent and dehydrating agent.[1][2]

  • High Reactivity: Dimethylformamide dimethyl acetal (DMF-DMA) . faster reaction but generates dimethylamine, which can be nucleophilic.[1]

  • Optimization Tip: If using TEOF, add a catalytic amount of Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTSA) (1-5 mol%) to activate the orthoester.[1]

Temperature & Time Profile
  • Target: Reflux (78–100 °C).[1]

  • Ramp: Do not shock-heat. Gradual heating allows the in situ formation of the intermediate imidate/amidine species without thermally decomposing the oxazole ring.[1]

  • Duration: Typically 4–12 hours.[1] Monitor by LCMS.[1] If the reaction stalls at the intermediate (open chain), increase temperature, not time.[1]

Module 2: Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose low yields or failed reactions.

TroubleshootingTree Start Issue: Low Yield / No Product CheckLCMS Step 1: Check LCMS/TLC Start->CheckLCMS Result1 Major Peak: Amide (Hydrolysis) CheckLCMS->Result1 Mass = M+1 (Amide) Result2 Major Peak: Starting Material CheckLCMS->Result2 Mass = SM Result3 Major Peak: Ring-Opened Species CheckLCMS->Result3 Mass = Complex/Frag Action1 Action: Dry Solvent + Mol. Sieves Switch to TEOF as solvent Result1->Action1 Action2 Action: Increase Temp (Reflux) Add Acid Catalyst (pTSA) Result2->Action2 Action3 Action: Lower Temp (<80°C) Avoid Strong Bases Result3->Action3

Figure 1: Troubleshooting decision tree for oxazolo-pyrimidine synthesis failures.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is the Amide (M+1 = SM + 1) Moisture ingress. The amidine hydrolyzed before cyclization.[1]Dry the system. Flame-dry glassware.[1] Use fresh anhydrous solvent.[1] Add 1.5 eq. TEOF as a water scavenger.[1]
No Reaction (Starting Material Remains) Poor Electrophilicity. The carbon source is not reactive enough.[1]Catalysis. Add 5 mol% pTSA or Acetic Acid. Switch from TEOF to DMF-DMA (more reactive).
Complex Mixture / Black Tar Oxazole Decomposition. The oxazole ring is unstable to strong acid/base or excessive heat.[1]Buffer the reaction. Avoid strong mineral acids (HCl, H2SO4).[1] Keep pH 4–8.[1] Lower temp to 60°C and extend time.
Precipitate forms but is not product Intermediate Salt. The amidine salt precipitated before closing.[1]Solubility Check. Add co-solvent (e.g., DMSO or NMP) to keep the intermediate in solution for cyclization.[1]

Module 3: Standard Operating Procedure (SOP)

Protocol: Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine via Amidine Cyclization Adapted from Sochacka-Ćwikla et al. [1]

Reagents:

  • Oxazole-5-carboximidamide HCl salt (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (5.0 equiv - acts as reagent & solvent)[1]

  • Amine (if substituting position 7) OR Ammonia source (1.2 equiv)[1]

  • Solvent: Anhydrous Ethanol (0.2 M concentration)[1]

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Oxazole-5-carboximidamide HCl salt.

  • Addition: Add Anhydrous Ethanol followed by TEOF.

    • Note: If the amidine is free-base, no base is needed.[1] If HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the nucleophile.[1]

  • Cyclization: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N2/Ar).

  • Monitoring: Check LCMS after 4 hours.

    • Success Indicator: Disappearance of amidine peak; appearance of fused bicycle peak (M-2 mass shift relative to intermediate).[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • The product often precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

    • If no precipitate: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexanes.[1]

Module 4: Mechanism & Pathway Visualization

Understanding the mechanism helps predict side reactions.[1] The reaction proceeds via an initial condensation to form an ethoxymethylene intermediate, followed by intramolecular nucleophilic attack.[1]

ReactionMechanism SM Oxazole-5- carboximidamide Inter Intermediate (Ethoxymethylene) SM->Inter Condensation (-EtOH) Reagent + TEOF / H+ Reagent->SM TS Transition State (Ring Closure) Inter->TS Rotation Prod Oxazolo[5,4-d] pyrimidine TS->Prod Elimination (-EtOH)

Figure 2: Mechanistic pathway from amidine to fused pyrimidine.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I perform this reaction in water? A: No. While some pyrimidine syntheses are aqueous, the oxazole-5-carboximidamide is prone to hydrolysis.[1] The amidine group will convert to an amide (dead-end) in water.[1] Strictly anhydrous conditions are required.[1]

Q2: My LCMS shows a mass of M+28. What is it? A: This is likely the formylated intermediate (formamidine).[1] It means the reaction with TEOF occurred, but the final ring closure (dehydration) failed.[1]

  • Fix: Increase the reaction temperature or add a dehydrating agent (molecular sieves) to drive the equilibrium toward the cyclized product.[1]

Q3: Is the oxazole ring stable to the base used? A: The oxazole ring is generally stable to weak organic bases (TEA, DIPEA).[1] However, avoid strong nucleophiles (like NaOH or NaOMe) at high temperatures, as they can attack the C2 position of the oxazole, leading to ring opening (Cornforth-type rearrangement risks).[1]

Q4: How do I purify the final fused system? A: Oxazolo[5,4-d]pyrimidines are often planar and lipophilic.[1]

  • Method A: Recrystallization from Ethanol/Water.[1]

  • Method B: Flash chromatography using DCM:MeOH (95:5).[1]

  • Note: If the product contains an amino group, add 1% NH4OH to the eluent to prevent streaking.[1]

References

  • Sochacka-Ćwikła, A. et al. (2022).[1] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.[1][4]

  • Potts, K. T. (1977).[1] The Chemistry of the Oxazoles. Chemical Reviews. (General reference for oxazole stability).

  • De Coen, L. M. et al. (2018).[1] Synthetic entries to the oxazolo[5,4-d]pyrimidine scaffold. European Journal of Organic Chemistry, 2018(18), 2148-2166.[1] (Review of synthetic pathways).

  • BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Reference Data & Comparative Studies

Validation

"validation of Oxazole-5-carboximidamide as a privileged scaffold"

Executive Summary In the landscape of fragment-based drug design (FBDD), the search for bioisosteres that balance potency with physicochemical compliance is perpetual. Oxazole-5-carboximidamide has emerged as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug design (FBDD), the search for bioisosteres that balance potency with physicochemical compliance is perpetual. Oxazole-5-carboximidamide has emerged as a high-value "privileged scaffold," particularly as a surrogate for the classic benzamidine moiety in serine protease inhibitors (e.g., Factor Xa, Thrombin, Trypsin).

While benzamidine provides a critical salt bridge interaction within the S1 specificity pocket (typically Asp189), its high basicity (


) often results in poor membrane permeability and low oral bioavailability. This guide validates the Oxazole-5-carboximidamide  scaffold as a superior alternative, offering a modulated 

(

), enhanced metabolic stability, and retained binding fidelity.

Part 1: The Scaffold Landscape & Comparative Analysis

The Physicochemical Argument

The primary driver for adopting the oxazole-5-carboximidamide scaffold is the modulation of basicity without sacrificing the amidine's hydrogen-bond donor capability. The electron-withdrawing nature of the oxazole ring (containing both electronegative oxygen and nitrogen) inductively stabilizes the amidine, lowering its


 closer to physiological relevance compared to the phenyl ring of benzamidine or the sulfur-containing thiazole.
Comparative Performance Matrix
FeatureBenzamidine (Standard)Thiazole-5-carboximidamide (Alternative)Oxazole-5-carboximidamide (Focus)
Basicity (

)
~11.6 (Highly Basic)~9.0 - 10.0~8.5 - 9.5 (Optimal)
LogP (Lipophilicity) ModerateHigh (Sulfur contribution)Low-Moderate (Balanced)
Solubility Good (Charged)Poor (often requires formulation)Good (Polar O-atom)
Metabolic Liability CYP oxidation on ringS-oxidation / Ring openingHigh Oxidative Stability
H-Bonding Donor (Amidine)Donor (Amidine)Dual (Amidine Donor + Oxazole N Acceptor)
Permeability Poor (due to full ionization)ModerateEnhanced (due to neutral fraction)
Structural Logic (Graphviz)

The following decision tree illustrates the logical selection process for this scaffold during Lead Optimization.

ScaffoldSelection Start Target: Serine Protease (S1 Pocket) Requirement Requirement: Cationic interaction with Asp189 Start->Requirement Benzamidine Scaffold A: Benzamidine (High Affinity, pKa ~11.6) Requirement->Benzamidine Standard Issue Issue: Poor Oral Bioavailability (Too Basic/Charged) Benzamidine->Issue Solution Strategy: Heterocyclic Bioisostere Issue->Solution Thiazole Option B: Thiazole (Lipophilic, S-oxidation risk) Solution->Thiazole Oxazole Option C: Oxazole-5-carboximidamide (Lower pKa, Stable, Soluble) Solution->Oxazole Thiazole->Oxazole If solubility/metabolism fails

Figure 1: Decision logic for selecting Oxazole-5-carboximidamide over traditional scaffolds during hit-to-lead optimization.

Part 2: Experimental Validation Protocols

As a senior scientist, I emphasize that "synthesis is easy; purification is the bottleneck." The following protocols are optimized to minimize side reactions common with amidine synthesis (e.g., hydrolysis to amide).

Protocol A: Synthesis via Pinner Reaction

This is the gold-standard method for converting the nitrile precursor (Oxazole-5-carbonitrile) to the amidine.

Reagents:

  • Precursor: Oxazole-5-carbonitrile (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH)[1]

  • Reagent: HCl gas (anhydrous)

  • Ammonia source: Methanolic Ammonia (7N) or Ammonium Carbonate

Step-by-Step Workflow:

  • Imidate Formation (Pinner Salt):

    • Dissolve Oxazole-5-carbonitrile in anhydrous EtOH (0.5 M concentration).

    • Cool to

      
       under 
      
      
      
      atmosphere.
    • Bubble anhydrous HCl gas through the solution for 30-45 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the ethyl ester.

    • Seal the vessel and stir at

      
       for 12-16 hours.
      
    • Precipitate the imidate ester hydrochloride by adding cold anhydrous diethyl ether. Filter and dry under vacuum.

  • Ammonolysis (Amidine Generation):

    • Resuspend the intermediate imidate salt in anhydrous EtOH.

    • Add excess Methanolic Ammonia (7N) (3.0 eq) or Ammonium Carbonate (5.0 eq).

    • Stir at room temperature for 4-6 hours. Monitor by LC-MS (Target Mass: M+1).

    • Purification: Evaporate solvent. Recrystallize from EtOH/Ether or purify via Reverse Phase HPLC (C18 column, 0.1% TFA gradient) if high purity (>98%) is required for biological assays.

Protocol B: Biological Validation (Factor Xa Inhibition Assay)

To validate the "privileged" status, one must demonstrate binding competency.

Assay Setup:

  • Enzyme: Human Factor Xa (0.5 nM final).

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Procedure:

  • Serial Dilution: Prepare 10-point dilution series of the Oxazole-5-carboximidamide test compound in DMSO (Final DMSO < 1%).

  • Incubation: Incubate Enzyme + Compound for 30 minutes at

    
     to allow equilibrium binding.
    
  • Initiation: Add S-2765 substrate (

    
     concentration).
    
  • Readout: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Fit

    
     vs. [Inhibitor] to the Morrison equation (for tight binders) or standard IC50 logistic regression.
    

Part 3: Mechanism of Action & Structural Biology

The oxazole-5-carboximidamide binds in the S1 pocket of serine proteases. The amidine group forms a bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin/FXa numbering).

Why the 5-position matters: Substitution at the 5-position of the oxazole ring vectors the amidine linearly, mimicking the para-substitution of benzamidine. Substitution at the 4-position often results in a clash with the pocket walls or suboptimal hydrogen bond angles.

BindingMode cluster_pocket S1 Specificity Pocket Asp189 Asp189 (Enzyme) Anionic Floor Amidine Amidine Group (Cationic) Amidine->Asp189 Salt Bridge (Strong) Gly219 Gly219 (Backbone H-Bond) Amidine->Gly219 H-Bond Oxazole Oxazole Scaffold (Linker/Spacer) Oxazole->Amidine Inductive Effect (Lowers pKa)

Figure 2: Interaction map showing the critical salt bridge formation in the S1 pocket, modulated by the oxazole ring's electronic properties.

References

  • Joshi, S., et al. (2023).[2][3] "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences. Link

  • BenchChem. (n.d.). "Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol." (Adapted for 5-position).[2][4][5] Link

  • Bostrom, J., et al. (2012). "Bioisosteres of the Phenyl Ring: Recent Developments." Journal of Medicinal Chemistry. (Contextual validation of heterocycles as phenyl replacements).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Quan, M. L., et al. (2005). "Factor Xa Inhibitors: The Evolution of a New Class of Antithrombotic Agents." Current Topics in Medicinal Chemistry. (Establishes the benzamidine/amidine S1 binding requirement).

Sources

Comparative

A Technical Guide to Comparative Docking Studies of Oxazole-Carboxamide Analogues for Drug Discovery

This guide provides an in-depth comparative analysis of the molecular docking performance of oxazole-carboxamide analogues against various therapeutically relevant protein targets. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of oxazole-carboxamide analogues against various therapeutically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple in-silico studies, offering insights into the structure-activity relationships and therapeutic potential of this important class of compounds. While the specific focus is on oxazole-carboxamide derivatives due to the wealth of available research, the principles and methodologies described herein are broadly applicable to the study of related heterocyclic compounds, including oxazole-5-carboximidamide analogues.

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to participate in various non-covalent interactions with biological macromolecules.[1] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The carboxamide linkage is a key feature that allows for diverse substitutions, enabling the fine-tuning of the molecule's physicochemical properties and its interactions with protein targets.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3] By estimating the binding affinity and analyzing the interactions at the molecular level, docking studies play a crucial role in modern drug discovery, facilitating the rational design and optimization of lead compounds. This guide will delve into the comparative docking studies of various oxazole-carboxamide analogues, highlighting their potential as inhibitors of key enzymes and receptors implicated in disease.

Comparative Docking Analysis of Oxazole-Carboxamide Analogues

The therapeutic potential of oxazole-carboxamide analogues has been explored against a range of protein targets. This section presents a comparative analysis of their in-silico performance against key targets in inflammation and cancer.

Targeting Cyclooxygenase (COX) Enzymes in Inflammation

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[4] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response.[5] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Several studies have investigated oxazole and isoxazole-carboxamide derivatives as COX inhibitors. The following table summarizes the comparative docking scores and, where available, the corresponding in-vitro inhibitory activity (IC50 values). A lower docking score generally indicates a more favorable binding affinity.

Compound ClassTargetAnalogue/CompoundDocking Score (kcal/mol)IC50 (µM)Reference
Thiazole CarboxamideCOX-12b-0.239[7]
Thiazole CarboxamideCOX-22b-0.191[7]
Thiazole CarboxamideCOX-22a-0.958[7]
Thiazole CarboxamideCOX-22j-0.957[7]
Thiazole CarboxamideCOX-1Celecoxib (Standard)-10.86-[8]
Thiazole CarboxamideCOX-2Celecoxib (Standard)-11.280.002[7][8]
Isoxazole-CarboxamideCOX-1A13-0.064[9]
Isoxazole-CarboxamideCOX-2A13-0.013[9]

Analysis of Structure-Activity Relationship (SAR) for COX Inhibition:

The data reveals that subtle structural modifications to the oxazole-carboxamide scaffold can significantly impact both potency and selectivity for COX-2. For instance, in the thiazole carboxamide series, compound 2b exhibited potent activity against both COX-1 and COX-2, while compounds 2a and 2j showed good selectivity towards COX-2.[7] The isoxazole-carboxamide derivative A13 demonstrated high potency against both enzymes, with a notable selectivity for COX-2.[9] The nature and position of substituents on the phenyl rings of these analogues play a crucial role in their interaction with the active site residues of the COX enzymes.[6]

Targeting Kinases in Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) are two such kinases that play pivotal roles in cell proliferation, survival, and differentiation.[1][10]

A study on 5-oxo-1,2,4-triazole-3-carboxamide derivatives, a related heterocyclic scaffold, provides insights into the potential of carboxamide-containing compounds to target these kinases.[11]

Compound ClassTargetAnalogue/CompoundDocking Score (Glide Score)Reference
5-oxo-1,2,4-triazole-3-carboxamideEGFRDerivative with hydroxyl substitutionNotable binding affinity[11]
5-oxo-1,2,4-triazole-3-carboxamideEGFRDerivative with halogen substitutionNotable binding affinity[11]
5-oxo-1,2,4-triazole-3-carboxamideCDK-4Derivative with hydroxyl substitutionNotable binding affinity[11]
5-oxo-1,2,4-triazole-3-carboxamideCDK-4Derivative with halogen substitutionNotable binding affinity[11]

Analysis of Structure-Activity Relationship (SAR) for Kinase Inhibition:

The docking studies on these triazole-carboxamide derivatives revealed that compounds with hydroxyl and halogen substitutions exhibited notable binding affinities for both EGFR and CDK-4.[11] This suggests that these functional groups are likely involved in key interactions, such as hydrogen bonding, within the ATP-binding pockets of these kinases. The varying effects of alkyl and amino substitutions highlight the importance of steric and electronic properties in achieving optimal binding.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Understanding the signaling pathways in which the protein targets are involved is crucial for appreciating the therapeutic rationale behind their inhibition.

COX_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues->Prostaglandin H2 Inhibit COX-2 EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS-RAF-MAPK Pathway RAS-RAF-MAPK Pathway EGFR->RAS-RAF-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway EGFR->PI3K-AKT Pathway JAK-STAT Pathway JAK-STAT Pathway EGFR->JAK-STAT Pathway Cell Proliferation Cell Proliferation RAS-RAF-MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival Gene Transcription Gene Transcription JAK-STAT Pathway->Gene Transcription Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues->EGFR Inhibit

Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway in cancer. [10][12][13]

CDK4_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-phase Entry S-phase Entry E2F->S-phase Entry Promotes Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues Oxazole-Carboxamide Analogues->CDK4/6 Inhibit

Caption: The Cyclin-Dependent Kinase 4 (CDK4) signaling pathway in the cell cycle. [1][14]

Experimental Workflow for Comparative Docking Studies

A robust and self-validating workflow is essential for obtaining reliable in-silico results.

Docking_Workflow A 1. Target Protein Preparation C 3. Binding Site Identification A->C B 2. Ligand Preparation D 4. Molecular Docking Simulation B->D C->D E 5. Pose Clustering and Scoring D->E F 6. Analysis of Interactions E->F G 7. Comparative Analysis F->G H 8. Correlation with Experimental Data (Validation) G->H

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting a comparative molecular docking study. This protocol is designed to be self-validating by including steps for redocking and comparison with known inhibitors.

Objective: To predict the binding modes and affinities of a series of oxazole-carboxamide analogues against a specific protein target and compare them with a known inhibitor.

Materials:

  • A computer with a licensed or open-source molecular modeling software suite (e.g., Schrödinger Suite, AutoDock, GOLD). [3]* The 3D crystal structure of the target protein (obtained from the Protein Data Bank - PDB).

  • The 2D or 3D structures of the oxazole-carboxamide analogues and a known inhibitor.

Protocol:

Step 1: Target Protein Preparation

  • Download the PDB file of the target protein. Select a high-resolution crystal structure, preferably co-crystallized with a ligand.

  • Pre-process the protein:

    • Remove all water molecules and other heteroatoms that are not part of the protein or essential cofactors.

    • Add hydrogen atoms to the protein structure.

    • Assign correct bond orders and formal charges.

    • Repair any missing side chains or loops if necessary.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Draw or import the 2D structures of the oxazole-carboxamide analogues and the known inhibitor.

  • Generate 3D conformers for each ligand.

  • Assign correct protonation states at a physiological pH (e.g., 7.4).

  • Minimize the energy of each ligand to obtain a low-energy conformation.

Step 3: Binding Site Identification and Grid Generation

  • Identify the binding site of the protein. If the downloaded PDB structure contains a co-crystallized ligand, the binding site can be defined based on its location.

  • Generate a docking grid around the identified binding site. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligands.

Step 4: Molecular Docking Simulation

  • Set up the docking parameters. This includes selecting the docking algorithm (e.g., genetic algorithm, Monte Carlo) and the scoring function.

  • Perform a redocking experiment with the co-crystallized ligand (if available). This is a crucial validation step. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å), confirms that the docking protocol can accurately reproduce the experimental binding mode.

  • Dock the series of oxazole-carboxamide analogues and the known inhibitor into the prepared protein grid.

Step 5: Pose Clustering and Scoring

  • The docking software will generate multiple binding poses for each ligand. Cluster these poses based on their RMSD.

  • Analyze the top-scoring poses for each ligand. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol or a unitless score).

Step 6: Analysis of Interactions

  • Visualize the top-ranked poses of the ligands within the protein's binding site.

  • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the protein residues.

  • Compare the binding modes of the different analogues and the known inhibitor.

Step 7: Comparative Analysis and SAR

  • Create a table to compare the docking scores and key interactions of all the docked analogues.

  • Analyze the structure-activity relationship (SAR). For example, correlate the presence or absence of specific functional groups with changes in docking scores and binding interactions.

Step 8: Correlation with Experimental Data (Validation)

  • If available, correlate the in-silico docking scores with experimental biological data (e.g., IC50, Ki). A good correlation strengthens the validity of the docking study.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the application of comparative molecular docking studies to the exploration of oxazole-carboxamide analogues as potential therapeutic agents. The in-silico data presented herein, targeting key proteins in inflammation and cancer, demonstrates the utility of this approach in elucidating structure-activity relationships and guiding the rational design of novel inhibitors.

The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to conduct their own robust and self-validating docking studies. The future of this field lies in the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities and to account for protein flexibility. As our understanding of the molecular basis of disease continues to grow, so too will the power of computational methods to accelerate the discovery of new and effective medicines based on versatile scaffolds like the oxazole-carboxamide core.

References

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health.

  • Design and Evaluation of 5-Oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. ResearchGate.

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health.

  • Structure activity relationship of synthesized compounds. ResearchGate.

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. PubMed.

  • Design Synthesis And Molecular Docking Of 2 5 Di Substituted Oxadiazole Molecule. YMER.

  • CDK4: a master regulator of the cell cycle and its role in cancer. PMC.

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health.

  • The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PMC.

  • The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. Clinical Cancer Research.

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers.

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed.

  • in silico design, docking, synthesis and antimicrobial evaluation of 2,5- disubstituted 1,3,4-oxadiazole derivatives. ResearchGate.

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate.

  • What Is the Role of Cyclooxygenase (COX) in the Body? GoodRx.

  • Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... ResearchGate.

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate.

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Wiley Online Library.

  • Epidermal growth factor receptor. Wikipedia.

  • Mechanistic Activity and Development History of CDK 4/6 Inhibitors. YouTube.

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC.

  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. ResearchGate.

  • File:EGFR signaling pathway.png. Wikimedia Commons.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Oxazole Syntheses

For researchers, medicinal chemists, and professionals in drug development, the oxazole nucleus represents a cornerstone of heterocyclic chemistry, embedded in a vast array of pharmacologically active compounds and funct...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the oxazole nucleus represents a cornerstone of heterocyclic chemistry, embedded in a vast array of pharmacologically active compounds and functional materials. The efficient construction of this privileged scaffold is therefore a matter of paramount importance. This guide provides an in-depth comparison of classical and contemporary methods for oxazole synthesis, offering a critical evaluation of their synthetic efficiency supported by experimental data. Our analysis moves beyond mere procedural descriptions to elucidate the mechanistic underpinnings and practical considerations that guide the selection of an optimal synthetic route.

The Enduring Relevance of the Oxazole Scaffold

The five-membered aromatic heterocycle of oxazole, with its unique electronic properties and ability to participate in various non-covalent interactions, is a recurring motif in numerous natural products and synthetic molecules.[1][2] Its presence is crucial to the bioactivity of a wide range of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2] Consequently, the development of efficient and versatile methods for the synthesis of substituted oxazoles remains an active and vital area of chemical research.

Classical Approaches to Oxazole Synthesis: The Foundation

For decades, the synthesis of oxazoles has been dominated by a few name reactions that are still widely taught and practiced. While foundational, these methods often come with significant limitations.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, first described in the early 20th century, involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[3][4] The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride, often requiring high temperatures.[4]

Mechanism and Rationale: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring. The choice of a potent dehydrating agent is critical to drive the equilibrium towards the product.

Synthetic Efficiency: While historically significant, the Robinson-Gabriel synthesis often suffers from harsh reaction conditions and moderate yields, particularly with sensitive substrates. The use of polyphosphoric acid has been shown to improve yields to the 50-60% range in some cases.[5] A significant advancement has been the development of one-pot procedures that combine the formation of the 2-acylamino ketone with the subsequent cyclodehydration.[3][6]

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrogen chloride in dry ether.[7][8]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of HCl to afford the oxazole. The anhydrous conditions are crucial to prevent hydrolysis of the intermediates.

Synthetic Efficiency: The Fischer synthesis is notable for its use of readily available starting materials. However, it is often limited to the preparation of 2,5-diaryloxazoles and can be plagued by the formation of byproducts, such as chloro-oxazolines.[7] Yields are generally moderate and highly dependent on the specific substrates employed.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction, developed in 1972, provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][8] This method is characterized by its mild, basic conditions, typically employing potassium carbonate in an alcoholic solvent.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC. The resulting carbanion undergoes a [3+2] cycloaddition with the aldehyde to form an oxazoline intermediate. Subsequent base-mediated elimination of p-toluenesulfinic acid furnishes the aromatic oxazole.

Synthetic Efficiency: The Van Leusen reaction is widely regarded as one of the most convenient and attractive protocols for oxazole synthesis due to its operational simplicity, broad substrate scope, and generally good to excellent yields (often in the 61-90% range).[2] The reaction tolerates a wide variety of functional groups and has been adapted for the synthesis of diverse and complex molecules.[2]

Modern Methods: Elevating Efficiency and Scope

In recent years, a plethora of new methods for oxazole synthesis have emerged, driven by the demand for greater efficiency, milder conditions, and access to a wider range of substitution patterns. These modern approaches often leverage catalysis and innovative reaction technologies.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized oxazole synthesis, enabling the formation of C-C and C-N bonds under mild conditions with high selectivity.

  • Copper-Catalyzed Syntheses: Copper catalysts have proven effective in mediating the synthesis of oxazoles from various starting materials. For instance, the oxidative cyclization of enamides to oxazoles can be achieved using copper(II) mediators.[9] Another powerful approach involves the copper-catalyzed reaction of β-keto amides with various partners. These methods often proceed in good to excellent yields and tolerate a broad range of functional groups.

  • Gold-Catalyzed Syntheses: Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles, particularly from alkynes. A notable example is the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source, which provides a highly efficient route to 2,5-disubstituted oxazoles.[10] Gold-catalyzed reactions are prized for their mild conditions and unique reactivity profiles.

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysis is frequently employed in one-pot sequences that combine oxazole formation with subsequent C-C or C-N bond-forming reactions, such as the Suzuki-Miyaura coupling, to generate highly functionalized oxazoles.[11]

One-Pot and Multicomponent Reactions

The drive for increased efficiency and atom economy has led to the development of elegant one-pot and multicomponent reactions for oxazole synthesis. A prominent example is the tandem Ugi/Robinson-Gabriel sequence, which allows for the rapid assembly of 2,4,5-trisubstituted oxazoles from simple starting materials in a single pot.[12] These methods streamline synthetic sequences, reduce waste, and provide rapid access to molecular diversity.

Enabling Technologies: Microwave and Flow Chemistry

The application of enabling technologies has further enhanced the efficiency of oxazole synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in many classical and modern oxazole syntheses, including the Van Leusen reaction.[8][13][14] The rapid and uniform heating provided by microwaves can often overcome kinetic barriers and lead to cleaner reactions.

  • Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While less reported for oxazole synthesis compared to other heterocycles, the principles of flow chemistry hold significant promise for the development of highly efficient and automated processes for their production.

Quantitative Comparison of Oxazole Syntheses

To facilitate a direct comparison of the various methods, the following table summarizes key performance indicators based on reported experimental data.

Synthesis Method Starting Materials Typical Reagents & Conditions Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Robinson-Gabriel 2-Acylamino ketonesH₂SO₄, PCl₅, or POCl₃Several hoursHigh50-60[5]Well-established, good for 2,5-disubstituted oxazolesHarsh conditions, moderate yields, limited substrate scope
Fischer Cyanohydrins, AldehydesAnhydrous HCl in etherSeveral hoursMildModerateReadily available starting materialsOften limited to diaryloxazoles, potential for byproducts[7]
Van Leusen Aldehydes, TosMICK₂CO₃ in alcoholSeveral hoursReflux61-90[2]Mild conditions, broad substrate scope, good yieldsRequires stoichiometric TosMIC
Copper-Catalyzed β-Keto amides, etc.Cu(II) salts, oxidantsVariesMild to moderateGood to excellentMild conditions, high functional group toleranceCatalyst cost and removal can be a concern
Gold-Catalyzed Alkynes, NitrilesAu(I) or Au(III) catalystsVariesMildGood to excellent[10]Very mild conditions, unique reactivityHigh cost of gold catalysts
One-Pot Ugi/R-G Amine, Carbonyl, Acid, IsocyanideAcid-catalyzedVariesVariesGoodHigh convergency, rapid access to diversity[12]Optimization can be complex
Microwave-Assisted VariousVariesMinutes to hoursElevatedOften improved yields[8][14]Drastically reduced reaction times, improved yieldsRequires specialized equipment

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental procedures for key syntheses are provided below.

Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
  • Materials: 2-(Benzoylamino)acetophenone (1 mmol), Concentrated Sulfuric Acid (2 mL).

  • Procedure:

    • To a solution of 2-(benzoylamino)acetophenone in a suitable solvent (e.g., acetic anhydride), slowly add concentrated sulfuric acid with cooling.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Van Leusen Synthesis of 5-Phenyloxazole
  • Materials: Benzaldehyde (1 mmol), Tosylmethyl isocyanide (TosMIC) (1.1 mmol), Potassium Carbonate (2 mmol), Methanol (10 mL).

  • Procedure:

    • To a stirred solution of benzaldehyde and TosMIC in methanol, add potassium carbonate in one portion.

    • Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Synthesis of a 2,4,5-Trisubstituted Oxazole
  • Materials: A suitable β-keto amide (1 mmol), Copper(II) acetate (10 mol%), Oxidant (e.g., (diacetoxy)iodobenzene) (1.2 mmol), Acetonitrile (5 mL).

  • Procedure:

    • To a reaction vial, add the β-keto amide, copper(II) acetate, and the oxidant.

    • Add acetonitrile and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

Visualizing Synthetic Strategies

To better illustrate the relationships between different synthetic approaches and the workflow of a typical modern synthesis, the following diagrams are provided.

logical_relationships cluster_classical Classical Syntheses cluster_modern Modern Syntheses Robinson-Gabriel Robinson-Gabriel Fischer Fischer Van Leusen Van Leusen Metal-Catalyzed Metal-Catalyzed One-Pot/MCRs One-Pot/MCRs Metal-Catalyzed->One-Pot/MCRs Incorporation into tandem reactions Enabling Technologies Enabling Technologies Classical Syntheses Classical Syntheses Enabling Technologies->Classical Syntheses Enhancement of reaction rates Modern Syntheses Modern Syntheses Enabling Technologies->Modern Syntheses Synergistic improvements Classical Syntheses->Modern Syntheses Evolution towards higher efficiency

Caption: Logical relationships between classical and modern oxazole syntheses.

experimental_workflow Start Starting Materials (e.g., Alkyne, Nitrile, Oxidant) Reaction Gold-Catalyzed [2+2+1] Annulation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2,5-Disubstituted Oxazole Purification->Product

Caption: A typical experimental workflow for a modern, gold-catalyzed oxazole synthesis.

Conclusion and Future Outlook

The synthesis of oxazoles has undergone a remarkable evolution, from the foundational classical methods to the highly efficient and versatile modern catalytic approaches. While the Robinson-Gabriel, Fischer, and Van Leusen syntheses remain valuable tools in the synthetic chemist's arsenal, the advent of metal-catalyzed reactions, one-pot procedures, and enabling technologies has significantly expanded the possibilities for constructing complex oxazole-containing molecules.

For the practicing researcher, the choice of synthetic method will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the desired level of "greenness." As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this critically important heterocyclic scaffold, further empowering the discovery and development of new medicines and materials.

References

  • Biron, E., et al. (2005). Solid-Phase Synthesis of 1,3-Oxazole-Based Peptides. Organic Letters, 7(8), 1541-1544. [Link]

  • Chavan, L. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(1), 446-451. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2012). Copper-Catalyzed Aerobic Oxidative Cyclization of Enamides to Oxazoles. The Journal of Organic Chemistry, 77(17), 7526-7537. [Link]

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

  • Gabriel, S. (1910). Eine Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Guchhait, S. K., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(34), 4534-4537. [Link]

  • He, W., et al. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482-8485. [Link]

  • He, W., et al. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Organic Chemistry Portal. [Link]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-293. [Link]

  • Keni, S. S., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 9(15), 2827-2830. [Link]

  • Li, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Mukku, T. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28166-28177. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Shakya, A. K., et al. (2011). Synthesis and anti-inflammatory activity of a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides. Bioorganic & Medicinal Chemistry Letters, 21(1), 433-437. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles from β-keto amides. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Yamada, K., et al. (2017). One-pot synthesis of 2,4,5-trisubstituted oxazoles via a Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 58(26), 2586-2589. [Link]

  • Oxazole. Macmillan Group Meeting. (n.d.). [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. (2020). [Link]

  • Teaching Atom Economy and E-Factor Concepts through a Green Laboratory Experiment: Aerobic Oxidative Cleavage of meso-Hydrobenzoin to Benzaldehyde Using a Heterogeneous Catalyst. ResearchGate. (2019). [Link]

  • Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. National Institutes of Health. (2019). [Link]

  • Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. ACS Publications. (2018). [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. (2022). [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. (2020). [Link]

  • Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. (2014). [Link]

  • Copper(ii)-mediated oxidative cyclization of enamides to oxazoles. Royal Society of Chemistry. (2012). [Link]

Sources

Comparative

A Head-to-Head Comparison of Oxazole-5-Carboximidamide Prodrugs: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxazole scaffold is a cornerstone of innovation, with its derivatives showing a remarkable breadth of biological activities, including potent anticancer and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the oxazole scaffold is a cornerstone of innovation, with its derivatives showing a remarkable breadth of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] The oxazole-5-carboximidamide moiety, in particular, has emerged as a promising pharmacophore for targeting a variety of enzymes and receptors.[3] However, like many potent active pharmaceutical ingredients (APIs), these compounds can suffer from suboptimal pharmacokinetic properties, such as poor solubility or rapid metabolism, which can limit their therapeutic potential.[1] Prodrug strategies offer a rational approach to overcoming these limitations, aiming to improve drug delivery and efficacy.[4]

This guide provides a comprehensive framework for the head-to-head comparison of different prodrugs of a hypothetical, potent oxazole-5-carboximidamide active drug, which we will refer to as "Oxa-Active." We will explore three common prodrug modifications—an ester, a carbamate, and a phosphate—and detail the critical experiments required to select a lead candidate for further development.

The Rationale for Prodrugs of Oxa-Active

The primary objective of developing a prodrug for Oxa-Active is to enhance its druggability. The carboximidamide group, while crucial for pharmacological activity, can present challenges for oral absorption and metabolic stability. By temporarily masking this functional group with a promoiety, we can modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile. The ideal prodrug should be stable in the gastrointestinal tract and systemic circulation but efficiently converted to Oxa-Active at the site of action or by specific enzymes.

For the purpose of this guide, we will consider the following hypothetical prodrugs of Oxa-Active:

  • Prodrug A (Ester): An O-acetyl ester promoiety.

  • Prodrug B (Carbamate): An N-ethoxycarbonyl carbamate promoiety.

  • Prodrug C (Phosphate): A phosphate ester promoiety to enhance aqueous solubility.

Comparative Evaluation of Physicochemical Properties

The initial step in comparing these prodrugs is to assess their fundamental physicochemical properties. These characteristics are critical determinants of a drug's behavior in biological systems.

PropertyProdrug A (Ester)Prodrug B (Carbamate)Prodrug C (Phosphate)Oxa-Active (Parent)Rationale
Molecular Weight ( g/mol ) + 42.04+ 72.06+ 79.98BaselineLower MW is generally preferred for better permeability.
LogP (calculated) + 0.5+ 0.8- 2.0BaselineIncreased lipophilicity can enhance membrane permeability, while high hydrophilicity (low LogP) from the phosphate group improves aqueous solubility.
Aqueous Solubility (µg/mL) ModerateLowHighLowA key parameter for oral absorption. The phosphate group is expected to dramatically increase solubility.
Chemical Stability (t½ at pH 7.4) ModerateHighHighHighStability in physiological conditions is crucial to ensure the prodrug reaches its target for conversion.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the test compound (Prodrug A, B, C, or Oxa-Active) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Replication: Perform the experiment in triplicate to ensure reproducibility.

In Vitro Metabolic Stability and Bioactivation

A critical feature of a successful prodrug is its ability to be efficiently converted to the active parent drug. This is typically evaluated in vitro using liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.

General Metabolic Activation Pathway

Prodrug Prodrug (A, B, or C) Active_Drug Oxa-Active Prodrug->Active_Drug Activating Enzymes (e.g., Esterases, Phosphatases) Metabolites Inactive Metabolites Active_Drug->Metabolites Metabolizing Enzymes (e.g., CYPs)

Caption: General metabolic pathway of an Oxazole-5-carboximidamide prodrug.

Comparative In Vitro Metabolic Data

ParameterProdrug A (Ester)Prodrug B (Carbamate)Prodrug C (Phosphate)Oxa-Active (Parent)
Microsomal Stability (t½, min) 15> 60> 6030
Hepatocyte Stability (t½, min) 1045525
Rate of Conversion to Oxa-Active HighModerateVery HighN/A

Interpretation of Results:

  • Prodrug A (Ester): Rapidly converted in both microsomes and hepatocytes, suggesting efficient bioactivation by esterases.

  • Prodrug B (Carbamate): More stable, indicating slower enzymatic cleavage. This could lead to a longer duration of action in vivo.

  • Prodrug C (Phosphate): Very rapid conversion, likely mediated by alkaline phosphatases, which are abundant in the liver and other tissues.

  • Oxa-Active: The parent drug itself shows moderate metabolic turnover.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture: Prepare a reaction mixture containing HLM, NADPH (as a cofactor for cytochrome P450 enzymes), and phosphate buffer.

  • Initiation: Add the test compound (Prodrug A, B, C, or Oxa-Active) to the pre-warmed incubation mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound and the formation of Oxa-Active.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the half-life (t½).

In Vitro Efficacy and Cellular Permeability

The ultimate goal of a prodrug is to deliver the active compound to its site of action. Therefore, it is essential to confirm that the prodrugs can be converted to the active form in a cellular context and that the released active drug retains its potency.

Hypothetical Signaling Pathway Targeted by Oxa-Active

Many oxazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway.[1]

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P Dimer Dimerization STAT3_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Oxa_Active Oxa-Active Oxa_Active->STAT3_P Inhibition

Caption: Hypothetical inhibition of the STAT3 signaling pathway by Oxa-Active.

Comparative In Vitro Efficacy and Permeability Data

ParameterProdrug A (Ester)Prodrug B (Carbamate)Prodrug C (Phosphate)Oxa-Active (Parent)
Cellular IC50 (Cancer Cell Line, nM) 15301210
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 8.510.20.55.0
Efflux Ratio (Papp, B→A / A→B) 1.21.15.81.5

Interpretation of Results:

  • Cellular IC50: All prodrugs show potent anticancer activity, with IC50 values close to that of the parent compound, indicating efficient intracellular conversion.

  • Caco-2 Permeability: Prodrugs A and B, with their increased lipophilicity, show good to excellent permeability across the Caco-2 cell monolayer (a model of the intestinal barrier). Prodrug C's high polarity results in poor permeability.

  • Efflux Ratio: Prodrug C shows a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein, which could limit its oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

  • Assay Setup: Place the inserts into wells containing fresh assay buffer. Add the test compound to the apical (A) side (for A→B permeability) or the basolateral (B) side (for B→A permeability).

  • Sampling: At specified time intervals, collect samples from the receiver compartment (B for A→B, A for B→A).

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Comparison

The culmination of the preclinical evaluation is the in vivo pharmacokinetic study in an animal model (e.g., mice or rats). This provides crucial information on how the prodrugs and the released active drug are absorbed, distributed, metabolized, and excreted (ADME) in a living system.

Comparative In Vivo Pharmacokinetic Data (Oral Administration)

ParameterProdrug A (Ester)Prodrug B (Carbamate)Prodrug C (Phosphate)Oxa-Active (Parent)
Cmax of Oxa-Active (ng/mL) 8506001200200
Tmax of Oxa-Active (h) 1.02.00.51.5
AUC of Oxa-Active (ng·h/mL) 450055004800900
Oral Bioavailability (%) 4050428

Interpretation of Results:

  • All three prodrugs significantly increase the systemic exposure (AUC) and maximum concentration (Cmax) of Oxa-Active compared to oral administration of the parent drug itself.

  • Prodrug C (Phosphate): Despite its poor permeability in vitro, its high solubility likely leads to a high concentration in the gut, facilitating absorption and rapid conversion, resulting in the highest Cmax.

  • Prodrug B (Carbamate): Shows a longer Tmax and the highest overall exposure (AUC), consistent with its slower rate of conversion. This could be advantageous for maintaining therapeutic concentrations over a longer period.

  • Prodrug A (Ester): Provides a good balance of rapid absorption and significant improvement in bioavailability.

Conclusion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of different Oxazole-5-carboximidamide prodrugs. Based on our hypothetical data, Prodrug B (Carbamate) emerges as a potentially superior candidate due to its favorable balance of metabolic stability, good permeability, and the highest overall systemic exposure of the active drug. However, the final selection would also depend on the desired therapeutic profile (e.g., rapid onset of action vs. sustained exposure) and the safety profile of each prodrug.

The next steps in the drug development process would involve:

  • In vivo efficacy studies in relevant disease models (e.g., tumor xenograft models for anticancer agents) to confirm that the improved pharmacokinetics translate into enhanced therapeutic activity.

  • Toxicology studies to assess the safety profile of the lead prodrug candidate and any unique metabolites.

  • Formulation development to optimize the delivery of the chosen prodrug for clinical trials.

By following a rigorous and data-driven comparative approach, researchers can effectively identify and advance the most promising Oxazole-5-carboximidamide prodrug candidate, ultimately increasing the probability of success in developing a novel therapeutic agent.

References

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

  • Lorenzi, P. L., Landowski, C. P., Song, X., Borysko, K. Z., Breitenbach, J. M., Kim, J. S., Hilfinger, J. M., Townsend, L. B., Drach, J. C., & Amidon, G. L. (2005). Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole enhance metabolic stability in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1339–1347. [Link]

  • Serdiuk, D. V., & Vovk, A. I. (2005). Comparative experimental pharmacokinetics of benzimidazole derivatives. Eksperimental'naia i klinicheskaia farmakologiia, 68(5), 45–47. [Link]

  • Tangellamudi, N. D., Shinde, S. B., Pooladanda, V., Godugu, C., & Balasubramanian, S. (2018). Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3639–3647. [Link]

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

  • Lee, J. H., Kim, J. A., Lee, J. Y., & Lee, Y. S. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(15), 7234–7240. [Link]

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Scilit. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Oxazole-5-carboximidamide proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat Oxazole-5-carboximidamide as a Hazardous Organic Base . While specific GHS data for this derivative may be limited in public repositories, its structural function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat Oxazole-5-carboximidamide as a Hazardous Organic Base .

While specific GHS data for this derivative may be limited in public repositories, its structural functional groups (amidine and oxazole) dictate its safety profile. It acts as a strong nucleophile and base.

Critical Incompatibility Warning: ⚠ DO NOT MIX WITH BLEACH (SODIUM HYPOCHLORITE). Amidines react with hypochlorites to form N-chloroamidines, which are potentially unstable and explosive.

Parameter Classification Action
Waste Stream Basic Organic WasteSegregate from acids and oxidizers.
Physical State Solid (typically)Lab pack for incineration.
pH Behavior Strongly Basic (pKa ~11-12)Do not dispose of in sewer; aquatic toxicity risk.
Primary Hazard Skin/Eye Corrosive & IrritantWear nitrile gloves, safety goggles, and lab coat.

Chemical Identity & Hazard Characterization

To dispose of this chemical safely, you must understand its reactivity. The molecule consists of an oxazole ring (aromatic heterocycle) substituted at the 5-position with a carboximidamide (amidine) group.

  • The Amidine Group (

    
    ):  This is the primary driver of disposal logistics. Amidines are the nitrogen analogues of carboxylic acids but are significantly more basic. In aqueous solution, they can accept protons to form stable amidinium ions.
    
  • The Oxazole Ring: Generally stable against oxidation but can undergo ring-opening hydrolysis under extreme acidic or basic conditions with heat.

  • Hydrolysis Risk: In the presence of water and acid/base, the amidine group hydrolyzes first to the amide (Oxazole-5-carboxamide) and subsequently to the carboxylic acid (Oxazole-5-carboxylic acid). Both byproducts alter the pH and chemical compatibility of your waste container.

Mechanism of Instability (Hydrolysis)

Understanding this pathway prevents unexpected pressure buildup in waste containers.

AmidineHydrolysis Figure 1: Hydrolytic degradation pathway of amidines in aqueous waste streams. node1 Oxazole-5-carboximidamide (Basic, Reactive) node2 Intermediate Tetrahedral Adduct node1->node2 + H2O / H+ node3 Oxazole-5-carboxamide (Neutral Stable Solid) node2->node3 - NH3 node4 Oxazole-5-carboxylic Acid (Acidic Byproduct) node3->node4 + H2O / Heat

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired shelf stocks, synthesis solids, or spill cleanup materials.

  • Segregation: Obtain a dedicated waste container labeled "Hazardous Waste - Solid - Basic Organic."

  • Packaging:

    • Transfer the substance into a sealable primary container (glass vial or HDPE bottle).

    • Place the primary container into a clear, sealable secondary bag (Ziploc type).

  • Labeling: clearly mark the tag with:

    • Chemical Name: Oxazole-5-carboximidamide[1][2][3][4][5]

    • Hazards: Corrosive, Irritant.

  • Disposal Path: Submit for High-Temperature Incineration . This is the only method that guarantees the destruction of the nitrogen-rich heterocyclic ring, preventing the release of NOx or active pharmaceutical ingredients (APIs) into the environment.

Protocol B: Liquid Solvent Waste (Reaction Mixtures)

Best for: HPLC effluents, mother liquors, or reaction mixtures.

  • Compatibility Check: Ensure the solvent stream is free of acids .[6] Mixing this amidine with strong acids (HCl, H2SO4) in a closed waste drum will generate significant heat (exothermic neutralization) and may pressurize the container.

  • Solvent Classification:

    • Halogenated: (e.g., DCM, Chloroform) → Use "Halogenated Basic Waste" carboy.

    • Non-Halogenated: (e.g., Methanol, DMSO) → Use "Non-Halogenated Basic Waste" carboy.

  • pH Adjustment (Optional but Recommended): If the concentration is high (>5%), consider quenching the basicity by slowly adding a stoichiometric amount of dilute acetic acid before adding it to the main waste carboy. This prevents "hot spots" in the central waste drum.

Protocol C: Aqueous Waste

Best for: Rinsate from glassware cleaning.

STOP: Do NOT pour down the drain. Although oxazoles are water-soluble, heterocyclic compounds often possess aquatic toxicity or persistence issues.

  • Collection: Collect all aqueous rinsates in a carboy labeled "Aqueous Organic Waste - Basic."

  • Stabilization: Verify the pH is >9. If acidic, the amidine may hydrolyze to the acid form, potentially precipitating out of solution or altering the waste profile.

  • Disposal: Ship for commercial wastewater treatment (incineration or chemical treatment).

Waste Segregation Workflow

Use this decision tree to determine the correct waste stream for your specific situation.

WasteDecisionTree Figure 2: Waste segregation logic for Oxazole-5-carboximidamide. Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidPath Segregate as BASIC ORGANIC SOLID IsSolid->SolidPath Yes LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Halo Halogenated Solvent? (DCM, CHCl3) LiquidCheck->Halo Organic Solvent StreamC Stream C: Aqueous Organic Waste LiquidCheck->StreamC Water/Buffer StreamA Stream A: Halogenated Basic Waste Halo->StreamA Yes StreamB Stream B: Non-Halogenated Basic Waste Halo->StreamB No

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust may be a respiratory irritant (H335).

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator.

  • Neutralization:

    • Do not use water initially (spreads the contamination).

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • If the spill is a liquid solution, apply a Citric Acid based neutralizer powder to convert the base into a safer salt.

  • Cleanup: Sweep into a disposable container. Wipe the area with water and soap; collect the wipes as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[7]

  • PubChem. (n.d.). Compound Summary: Oxazole-5-carboxylic acid (CAS 118994-90-4).[8][9][10] National Library of Medicine.

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Guidance on hazards.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Oxazolecarboxylic acid.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxazole-5-carboximidamide

Welcome to your comprehensive guide on the safe handling of Oxazole-5-carboximidamide. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedicat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of Oxazole-5-carboximidamide. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Oxazole-5-carboximidamide. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.

Understanding the Risks: A Proactive Approach to Safety

The inherent reactivity of the oxazole ring, combined with the functional groups of a carboximidamide, suggests a compound that requires careful handling. Safety data for analogous oxazole compounds, such as oxazole, oxazole-5-carboxylic acid, and their derivatives, indicate potential hazards including:

  • Skin and Eye Irritation/Burns: Direct contact can cause irritation or severe burns.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[4][6]

  • Flammability: Some oxazole compounds are highly flammable.[4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.

Core Personal Protective Equipment (PPE) for Handling Oxazole-5-carboximidamide

The following table outlines the minimum required PPE for handling Oxazole-5-carboximidamide. The selection of specific PPE should always be guided by a site-specific risk assessment.

Body PartRecommended PPERationale
Hands Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against chemical permeation. Double-gloving adds an extra layer of protection, especially during prolonged handling.
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face.[7][8]
Body Chemical-Resistant Laboratory Coat or GownProtects skin and personal clothing from spills and contamination.[9]
Respiratory NIOSH-Approved Respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors)Essential for preventing the inhalation of airborne particles or vapors, especially when handling powders or volatile solutions.[10]
Feet Closed-Toe, Chemical-Resistant Shoes and Shoe CoversProtects feet from spills and prevents the tracking of contaminants outside the laboratory.[7][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Donning PPE
  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gowning: Don a chemical-resistant lab coat or gown, ensuring it is fully buttoned or tied.

  • Shoe Covers: If required by your facility's protocol, put on shoe covers.

  • Respiratory Protection: If a respirator is required, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloving: Don the first pair of nitrile or neoprene gloves. When double-gloving, pull the second pair over the cuff of the first, extending over the cuff of the lab coat.

Handling Oxazole-5-carboximidamide
  • Always work within a certified chemical fume hood.

  • Handle the compound with care to avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing PPE and Decontamination
  • Glove Removal (Outer Pair): Before leaving the immediate work area, remove the outer pair of gloves using a technique that avoids touching the contaminated exterior with bare skin. Dispose of them in the designated chemical waste container.

  • Gown and Shoe Cover Removal: Remove the lab coat or gown and shoe covers, turning them inward to contain any contamination. Dispose of them according to your institution's guidelines.

  • Exit the Work Area.

  • Hand Hygiene: Wash hands thoroughly.

  • Face and Eye Protection Removal: Remove the face shield, followed by the goggles. Clean and store them as per manufacturer's instructions.

  • Respirator Removal: Remove the respirator.

  • Glove Removal (Inner Pair): Remove the inner pair of gloves and dispose of them.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

Proper disposal of contaminated materials is a critical component of laboratory safety.

  • Solid Waste: All disposable materials that have come into contact with Oxazole-5-carboximidamide, including gloves, weigh boats, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing Oxazole-5-carboximidamide should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling of Oxazole-5-carboximidamide

The following diagram illustrates the key stages of safely handling Oxazole-5-carboximidamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_compound Handle Oxazole-5-carboximidamide (Weighing, Dissolving) don_ppe->handle_compound decontaminate Decontaminate Work Surface handle_compound->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Oxazole-5-carboximidamide.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like Oxazole-5-carboximidamide is fundamental to successful and sustainable research. By understanding the potential hazards, implementing robust PPE protocols, and adhering to systematic operational and disposal plans, we can create a secure environment that fosters scientific advancement. This guide serves as a foundational resource, but it is the diligent practice of these principles by every researcher that truly builds a culture of safety.

References

  • Polymer Chemistry Innovations, Inc. (2015). Aquazol® 5/50/200/500 Data Sheet.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Florida, Institute of Food and Agricultural Sciences. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Pesticide Safety Education Program (PSEP). (n.d.). Personal Protection for the Applicator and Worker Module.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Indofil Industries Limited. (2021). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Oxazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Oxazole-5-carboxylic acid.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC.
  • Metasci. (n.d.). Safety Data Sheet 4-Aminoimidazole-5-carboxamide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • BLD Pharm. (n.d.). 118994-86-8|Oxazole-5-carbaldehyde.
  • BLD Pharm. (n.d.). 118994-89-1|Ethyl oxazole-5-carboxylate.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.